Product packaging for Phenacylphosphonic Acid(Cat. No.:CAS No. 4724-50-9)

Phenacylphosphonic Acid

Cat. No.: B15491575
CAS No.: 4724-50-9
M. Wt: 200.13 g/mol
InChI Key: OTJLUSCKEQAWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenacylphosphonic Acid (CAS 119927-64-9) is an organophosphorus compound with the molecular formula C8H9O4P . This chemical serves as a valuable reagent in specialized organic synthesis and pharmaceutical research. Its structure, featuring both phosphonic and carbonyl groups, makes it a versatile precursor and building block for developing more complex molecules. Researchers utilize this compound as a key intermediate in the synthesis of novel chemical entities. Its properties are of particular interest in the design and development of enzyme inhibitors and other bioactive molecules, where the phosphonic acid group can mimic natural phosphates to interfere with biological pathways. As a high-purity research chemical, it is essential for advancing studies in medicinal chemistry and chemical biology. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9O4P B15491575 Phenacylphosphonic Acid CAS No. 4724-50-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4724-50-9

Molecular Formula

C8H9O4P

Molecular Weight

200.13 g/mol

IUPAC Name

phenacylphosphonic acid

InChI

InChI=1S/C8H9O4P/c9-8(6-13(10,11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12)

InChI Key

OTJLUSCKEQAWFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenacylphosphonic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenacylphosphonic acid and its derivatives. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and a clear understanding of the key synthetic pathways.

Introduction

This compound and its derivatives are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of the phosphonic acid moiety, a known pharmacophore, imparts these molecules with the potential for a range of biological activities, including antimicrobial and antifungal properties. This guide will delve into the primary synthetic routes for these compounds, with a focus on the Michaelis-Arbuzov and Michaelis-Becker reactions, and the subsequent hydrolysis to the free acid. Furthermore, it will touch upon the synthesis of key derivatives and summarize their reported biological activities.

Core Synthetic Methodologies

The synthesis of this compound typically proceeds in two main stages: the formation of a dialkyl phenacylphosphonate ester, followed by the hydrolysis of the ester to the desired this compound.

Synthesis of Dialkyl Phenacylphosphonates via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and is widely employed for the synthesis of phosphonate esters.[1][2] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[1][2] In the context of phenacylphosphonates, a phenacyl halide, most commonly phenacyl bromide, is reacted with a trialkyl phosphite, such as triethyl phosphite.

The reaction mechanism initiates with the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic α-carbon of the phenacyl halide, leading to the formation of a phosphonium salt intermediate.[1] The displaced halide ion then attacks one of the alkyl groups of the phosphonium salt in an SN2 reaction, resulting in the formation of the dialkyl phenacylphosphonate and an alkyl halide byproduct.[1]

Michaelis_Arbuzov cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R1 Trialkyl Phosphite (e.g., Triethyl Phosphite) I1 Phosphonium Salt R1->I1 Nucleophilic Attack R2 Phenacyl Halide (e.g., Phenacyl Bromide) R2->I1 P1 Dialkyl Phenacylphosphonate I1->P1 SN2 Attack by Halide P2 Alkyl Halide I1->P2

Figure 1: Michaelis-Arbuzov reaction pathway.

Experimental Protocol: Synthesis of Diethyl Phenacylphosphonate

A detailed experimental protocol for the synthesis of diethyl phenacylphosphonate is as follows:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Reagents: Phenacyl bromide and a slight excess of triethyl phosphite are used. The reaction is typically performed without a solvent or in a high-boiling inert solvent.

  • Reaction Conditions: The triethyl phosphite is placed in the reaction flask and heated. Phenacyl bromide is then added dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux. After the addition is complete, the reaction mixture is heated at reflux for several hours to ensure complete reaction.

  • Work-up and Purification: The reaction mixture is cooled to room temperature. The volatile alkyl halide byproduct is removed under reduced pressure. The remaining crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure diethyl phenacylphosphonate.

Quantitative Data:

ReactantsMolar RatioSolventTemperature (°C)Time (h)Yield (%)Reference
Phenacyl bromide, Triethyl phosphite1 : 1.1Neat150-1603~85[1]
Substituted Phenacyl bromides, Triethyl phosphiteVariesTolueneReflux4-670-90[3]
Synthesis of Dialkyl Phenacylphosphonates via the Michaelis-Becker Reaction

The Michaelis-Becker reaction provides an alternative route to dialkyl phenacylphosphonates. This reaction involves the treatment of a dialkyl phosphite with a strong base to generate a sodium dialkyl phosphite, which then acts as a nucleophile and reacts with a phenacyl halide.

Experimental Protocol: Synthesis of Diethyl Phenacylphosphonate

  • Formation of Sodium Diethyl Phosphite: In a flame-dried, three-necked flask under a nitrogen atmosphere, sodium metal is dissolved in absolute ethanol to form sodium ethoxide. Diethyl phosphite is then added dropwise to the cooled solution to generate sodium diethyl phosphite.

  • Reaction with Phenacyl Halide: A solution of phenacyl bromide in an anhydrous solvent like diethyl ether or THF is added dropwise to the solution of sodium diethyl phosphite at a low temperature (e.g., 0 °C).

  • Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • Work-up and Purification: The precipitated sodium bromide is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Hydrolysis of Dialkyl Phenacylphosphonates to this compound

The final step in the synthesis of this compound is the hydrolysis of the dialkyl phenacylphosphonate ester. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed.

Hydrolysis cluster_start Starting Material cluster_reagent Reagent cluster_product Product S1 Dialkyl Phenacylphosphonate P1 This compound S1->P1 Acid Hydrolysis R1 Conc. HCl / H₂O R1->P1

Figure 2: Hydrolysis of dialkyl phenacylphosphonate.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser.

  • Reagents: Diethyl phenacylphosphonate is mixed with concentrated hydrochloric acid.

  • Reaction Conditions: The mixture is heated at reflux for an extended period (typically several hours) to ensure complete hydrolysis of both ester groups.

  • Work-up and Purification: After cooling, the reaction mixture is often concentrated under reduced pressure to remove excess HCl and water. The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an organic solvent mixture.

Synthesis of this compound Derivatives

The versatile phenacylphosphonate scaffold allows for the synthesis of a variety of derivatives, including those with substitutions on the aromatic ring and α-aminophosphonates.

Substituted Phenacylphosphonic Acids

Substituted phenacylphosphonic acids can be readily prepared by starting with the corresponding substituted phenacyl halides in the Michaelis-Arbuzov or Michaelis-Becker reaction. A range of substituents on the phenyl ring, such as alkyl, alkoxy, and halo groups, are generally well-tolerated in these reactions.

α-Aminophenacylphosphonic Acids

α-Aminophosphonic acids are important analogues of α-amino acids and often exhibit interesting biological activities. The synthesis of α-aminothis compound derivatives can be achieved through various methods, including the Kabachnik-Fields reaction. This three-component reaction involves the condensation of a ketone (in this case, a phenacylphosphonate), an amine, and a dialkyl phosphite.

Biological Activities

Phenolic compounds and their derivatives are known to possess a range of biological activities, including antimicrobial and antifungal properties.[4][5][6] The incorporation of a phosphonic acid group can enhance these activities.

Antimicrobial and Antifungal Activity

Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The specific activity is often dependent on the nature of the substituents on the aromatic ring and the ester groups of the phosphonate. While comprehensive studies specifically on this compound are limited, related phenolic and phosphonate compounds have shown activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[5][6][7]

Quantitative Data on Biological Activity (Illustrative Examples from Related Compounds):

Compound ClassOrganismMIC (µg/mL)Reference
Phenolic AcidsS. aureus1250[5]
Phenolic AcidsE. coli>2500[4]
Caffeic Acid Phenethyl EsterC. albicans1-64[7]

Note: This table provides illustrative MIC values for related phenolic compounds to indicate the potential range of activity. Specific MIC values for this compound and its derivatives require further dedicated studies.

Conclusion

The synthesis of this compound and its derivatives is well-established, primarily relying on the robust Michaelis-Arbuzov and Michaelis-Becker reactions for the formation of the key C-P bond, followed by straightforward hydrolysis. The versatility of these synthetic routes allows for the preparation of a wide array of derivatives with potential applications in drug discovery, particularly in the development of new antimicrobial and antifungal agents. Further research into the biological activities of specifically tailored this compound derivatives is warranted to fully explore their therapeutic potential. This guide provides the foundational knowledge and detailed protocols necessary for researchers to embark on the synthesis and exploration of this promising class of compounds.

References

Spectroscopic Data of Phenacylphosphonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenacylphosphonic Acid. Due to the limited availability of a complete, published dataset for this compound, this document focuses on the spectroscopic characteristics of its immediate precursor, Diethyl 2-oxo-2-phenylethylphosphonate, which can be converted to this compound through hydrolysis. The provided data serves as a crucial reference point for the synthesis and characterization of the target compound.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for Diethyl 2-oxo-2-phenylethylphosphonate.

Table 1: ¹H NMR Spectroscopic Data of Diethyl 2-oxo-2-phenylethylphosphonate
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.98 - 7.95m2HAromatic (ortho-protons)
7.65 - 7.61m1HAromatic (para-proton)
7.53 - 7.49m2HAromatic (meta-protons)
4.19 - 4.12m4H-O-CH₂-
3.84d2H22.5-CH₂-P
1.31t6H7.1-CH₃

Note: Data obtained from publicly available spectra. Solvent and instrument frequency may vary.

Table 2: Infrared (IR) Spectroscopic Data of Diethyl 2-oxo-2-phenylethylphosphonate
Wavenumber (cm⁻¹)IntensityAssignment
~1680StrongC=O (Ketone) stretch
~1250StrongP=O stretch
~1020StrongP-O-C stretch
~3060MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch

Note: Data represents typical absorption bands for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data of Diethyl 2-oxo-2-phenylethylphosphonate (GC-MS)
m/zRelative IntensityProposed Fragment
256Moderate[M]⁺ (Molecular Ion)
105High[C₆H₅CO]⁺ (Benzoyl cation)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (e.g., Diethyl 2-oxo-2-phenylethylphosphonate) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • ³¹P NMR Acquisition: For phosphorus-containing compounds, acquire the phosphorus-31 NMR spectrum. A specific probe or tuning is required. Chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like esters, Gas Chromatography (GC-MS) is a common method. For less volatile compounds like acids, Liquid Chromatography (LC-MS) or direct infusion with a suitable ionization source can be used.

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Synthesis of this compound via Hydrolysis

This compound can be synthesized from Diethyl 2-oxo-2-phenylethylphosphonate through acid-catalyzed or base-catalyzed hydrolysis. A general procedure for acid-catalyzed hydrolysis is outlined below.

  • Reaction Setup: Dissolve Diethyl 2-oxo-2-phenylethylphosphonate in a suitable solvent (e.g., a mixture of water and ethanol).

  • Acid Addition: Add a strong acid, such as concentrated hydrochloric acid, to the solution.

  • Heating: Heat the reaction mixture to reflux for a period sufficient to ensure complete hydrolysis (monitoring by TLC or NMR is recommended).

  • Workup: After cooling, remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from an appropriate solvent system.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the precursor to the final product and its subsequent spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Diethyl Phenacylphosphonate Diethyl Phenacylphosphonate Hydrolysis (e.g., HCl, H₂O) Hydrolysis (e.g., HCl, H₂O) Diethyl Phenacylphosphonate->Hydrolysis (e.g., HCl, H₂O) Reactant This compound This compound Hydrolysis (e.g., HCl, H₂O)->this compound Product NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS Data Interpretation Data Interpretation NMR->Data Interpretation IR->Data Interpretation MS->Data Interpretation

Caption: Synthesis of this compound and subsequent spectroscopic analysis workflow.

The Structural Elucidation of Phenacylphosphonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of its Chemical Synthesis, Crystallization, and Potential in Drug Development

For Immediate Release

[City, State] – Phenacylphosphonic acid, a molecule of interest within the broader class of phosphonic acids, presents a compelling case for further investigation by researchers, scientists, and drug development professionals. While a definitive crystal structure for this compound has yet to be reported in publicly accessible crystallographic databases, this technical guide aims to provide a comprehensive overview of its synthesis, methods for crystallization, and the potential biological significance of the broader phosphonic acid class of compounds. This document will leverage data from closely related structures to infer potential structural characteristics and provide detailed experimental protocols relevant to its study.

Introduction to this compound and its Significance

This compound, systematically named (2-oxo-2-phenylethyl)phosphonic acid, is an organic compound featuring a phosphonic acid group attached to a phenacyl moiety. The phosphonic acid functional group is a structural analogue of the phosphate moiety, which is ubiquitous in biological systems. This analogy makes phosphonic and phosphinic acids valuable tools in drug discovery, often acting as competitive inhibitors for enzymes that interact with phosphate-containing substrates.[1] Their applications are wide-ranging, from bioactive drugs and pro-drugs to materials for bone targeting and medical imaging.[2][3] The presence of the phenacyl group, a common scaffold in medicinal chemistry, further enhances the potential for biological activity.

Synthesis and Crystallization: Experimental Protocols

General Synthesis of Phosphonic Acids

A common and versatile method for the synthesis of phosphonic acids is the Michaelis-Arbuzov reaction, followed by hydrolysis. The synthesis of this compound would likely proceed via the reaction of a phenacyl halide (e.g., phenacyl bromide) with a trialkyl phosphite, followed by acidic hydrolysis of the resulting dialkyl phosphonate ester.

A generalized workflow for this synthesis is depicted below:

G General Synthesis of this compound cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification and Crystallization phenacyl_halide Phenacyl Halide (e.g., Phenacyl Bromide) dialkyl_phosphonate Dialkyl Phenacylphosphonate phenacyl_halide->dialkyl_phosphonate Reaction trialkyl_phosphite Trialkyl Phosphite (e.g., Triethyl Phosphite) trialkyl_phosphite->dialkyl_phosphonate phenacylphosphonic_acid This compound dialkyl_phosphonate->phenacylphosphonic_acid Acid Hydrolysis (e.g., HCl) crude_product Crude Product phenacylphosphonic_acid->crude_product pure_crystals Pure Crystals crude_product->pure_crystals Recrystallization

Caption: Generalized workflow for the synthesis of this compound.

Detailed Protocol for Synthesis (Hypothetical):

  • Michaelis-Arbuzov Reaction: To a solution of triethyl phosphite in an appropriate solvent (e.g., toluene), an equimolar amount of 2-bromoacetophenone (phenacyl bromide) is added dropwise at room temperature. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.

  • Hydrolysis: After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting crude diethyl phenacylphosphonate is then subjected to acidic hydrolysis. This is typically achieved by refluxing with concentrated hydrochloric acid.[4]

  • Purification and Isolation: The aqueous solution is cooled, and the precipitated this compound is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Crystallization Techniques for Phosphonic Acids

Obtaining high-quality crystals suitable for X-ray diffraction can be challenging for phosphonic acids due to their polarity and tendency to form oils or amorphous solids.[5] Several strategies can be employed:

  • Solvent Selection: Recrystallization from polar solvents like water, ethanol, or isopropanol is a common starting point.[5]

  • Salt Formation: Conversion of the phosphonic acid to a salt, for instance with an amine like dicyclohexylamine, can often facilitate crystallization.[5]

  • Vapor Diffusion: This technique, where a solution of the compound is allowed to slowly equilibrate with a vapor of a non-solvent, can yield high-quality single crystals.

  • Slow Evaporation: Allowing the solvent of a saturated solution to evaporate slowly at a constant temperature can also promote crystal growth.

Structural Insights from Related Compounds

In the absence of a determined crystal structure for this compound, we can look to the crystallographic data of analogous compounds to predict its likely structural features. Phenylphosphonic acid and its derivatives have been studied, and their crystal structures reveal key insights into the geometry and intermolecular interactions of the phosphonic acid group.

Table 1: Crystallographic Data for Selected Phenylphosphonic and Phenylphosphinic Acids

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Benzyl(phenyl)phosphinic acidC₁₃H₁₃O₂POrthorhombicP2₁2₁2₁5.732612.343016.779490

Note: This table is populated with data for a related phosphinic acid due to the lack of direct data for this compound. The data illustrates typical parameters for such compounds.

The crystal packing of phosphonic acids is typically dominated by strong hydrogen bonding interactions between the phosphonic acid groups, leading to the formation of extended networks such as chains, sheets, or three-dimensional arrays. The P=O and P-OH groups are excellent hydrogen bond donors and acceptors.

Potential Biological Activity and Relevance in Drug Development

Phosphonic and phosphinic acids are recognized for their diverse biological activities, making them attractive scaffolds for drug discovery.[6][7] Their structural similarity to phosphates allows them to act as transition-state analogues and inhibitors of various enzymes.[8]

Potential Therapeutic Areas:

  • Enzyme Inhibition: Phosphonic acids have been successfully employed as inhibitors of proteases, polymerases, and enzymes involved in metabolic pathways.

  • Antiviral and Antibacterial Agents: The ability to mimic phosphate intermediates makes them effective inhibitors of viral and bacterial enzymes.

  • Bone Targeting: The phosphonate moiety has a high affinity for hydroxyapatite, the main mineral component of bone. This property is exploited for the development of drugs for bone diseases like osteoporosis.

The phenacyl moiety is also a common feature in many biologically active compounds, and its combination with a phosphonic acid group in this compound suggests a potential for interesting pharmacological properties.

Molecular Structure and Connectivity

The molecular structure of this compound consists of a central phosphorus atom bonded to a phenacyl group, a hydroxyl group, and a phosphoryl oxygen.

Caption: Molecular connectivity of this compound.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a solid foundation for researchers interested in this molecule. The outlined synthesis and crystallization protocols, along with the insights from related compounds and the known biological activities of phosphonic acids, should empower further investigation. The determination of the single-crystal X-ray structure of this compound is a critical next step to fully understand its solid-state properties and to guide the design of new derivatives with potential therapeutic applications. Computational methods for crystal structure prediction could also provide valuable insights in the absence of experimental data. The promising biological potential of the phosphonic acid class of compounds warrants a more detailed exploration of this compound and its analogues in the context of drug discovery and development.

References

The Potent Biological Activity of Phenacylphosphonic Acid and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenacylphosphonic acid and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a range of biological activities with therapeutic potential. This technical guide provides an in-depth overview of the core biological activities, structure-activity relationships (SAR), and experimental methodologies related to these compounds, with a particular focus on their role as enzyme inhibitors.

Core Biological Activity: Enzyme Inhibition

The primary biological activity of this compound and its analogues lies in their ability to act as potent and selective enzyme inhibitors. The phosphonate moiety is a key structural feature, serving as a stable mimic of the phosphate group found in many biological substrates. This allows these compounds to interact with the active sites of various enzymes, particularly phosphatases, leading to the modulation of critical cellular signaling pathways.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

A significant area of investigation has been the inhibition of protein tyrosine phosphatases (PTPs) by this compound derivatives. PTPs are a family of enzymes that play crucial roles in regulating signal transduction pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator in both insulin and leptin signaling pathways, making it a promising target for the treatment of diabetes and obesity.[1][2] Novel sulfonamides containing a difluoromethylene-phosphonate group have been discovered as potent inhibitors of PTP1B, with some compounds exhibiting IC50 or Ki values in the low nanomolar range.[3] The phosphonate group is crucial for binding to the active site of the phosphatase.

Quantitative Data on Biological Activity

The inhibitory potency of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the inhibitory activities of a series of representative phosphonic acid derivatives against various enzymes.

CompoundTarget EnzymeIC50 / KiReference
Sulfonamide with difluoromethylene-phosphonateProtein Tyrosine Phosphatase 1B (PTP1B)Low nanomolar range[3]
2,3-dimethylphenyloxalylaminobenzoic acidProtein Tyrosine Phosphatase 1B (PTP1B)-[1]
α-benzylaminobenzylphosphonic acid (BABPA)Prostatic Acid Phosphatase (PAP)Nanomolar range[2]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that influence their inhibitory potency and selectivity.

  • The Phosphonate Group: The phosphonic acid moiety is essential for activity, acting as a phosphate mimetic that binds to the catalytic site of target enzymes.[3]

  • Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring of the phenacyl group can significantly impact binding affinity and selectivity.

  • Difluoromethylene Group: The introduction of a difluoromethylene group adjacent to the phosphonate can enhance inhibitory activity.[3]

Experimental Protocols

The evaluation of the biological activity of this compound and its analogues involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Enzyme Inhibition Assay (General Protocol for PTP1B)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a defined amount of PTP1B enzyme to each well.

  • Add the different concentrations of the test compounds to the wells containing the enzyme and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of the substrate pNPP to each well.

  • Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound analogues)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the cells with the compounds for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting cell viability against the logarithm of the compound concentration.

Visualizations of Pathways and Workflows

Signaling Pathway: Inhibition of PTP1B in Insulin Signaling

PTP1B_Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (p-IR) IR->pIR autophosphorylation pIR->IR dephosphorylates IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS Signaling Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Signaling activates PTP1B PTP1B PTP1B->pIR Phenacylphosphonate Phenacylphosphonic Acid Analogue Phenacylphosphonate->PTP1B inhibits GlucoseUptake Increased Glucose Uptake Signaling->GlucoseUptake

Caption: Inhibition of PTP1B by this compound analogues enhances insulin signaling.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Enzyme (PTP1B) - Substrate (pNPP) - Assay Buffer - Test Compounds start->prep_reagents plate_setup Set up 96-well plate: Add enzyme to wells prep_reagents->plate_setup add_inhibitor Add serial dilutions of Test Compounds plate_setup->add_inhibitor incubate_inhibitor Incubate to allow inhibitor binding add_inhibitor->incubate_inhibitor add_substrate Initiate reaction: Add pNPP substrate incubate_inhibitor->add_substrate measure_absorbance Measure absorbance at 405 nm over time add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of enzyme inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Logic Core This compound Core Structure Phosphonate Phosphonate Group (Essential for activity) Core->Phosphonate Aromatic Substituents on Aromatic Ring Core->Aromatic Linker Linker Modification (e.g., difluoromethylene) Core->Linker Activity Biological Activity (e.g., Enzyme Inhibition) Phosphonate->Activity influences Aromatic->Activity modulates Linker->Activity enhances

Caption: Key structural features influencing the biological activity of phenacylphosphonic acids.

References

Phenacylphosphonic Acid: A Technical Guide to its Presumed Mechanism of Action as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacylphosphonic acid and its derivatives represent a class of compounds with significant potential in drug discovery, primarily owing to their role as enzyme inhibitors. This technical guide consolidates the current understanding of the putative mechanism of action of this compound, focusing on its role as a transition-state analogue and an irreversible inhibitor. Due to a scarcity of direct research on this compound, this document extrapolates from studies on structurally and functionally related compounds, namely p-bromophenacyl bromide for phospholipase A2 inhibition and various phosphonate analogues for carboxypeptidase A inhibition. This guide provides a detailed examination of the targeted enzymes, the presumed inhibitory mechanisms, relevant signaling pathways, and generalized experimental protocols. All quantitative data for analogue compounds are presented for comparative analysis.

Introduction

Phosphonic acids are recognized as effective mimics of natural phosphates and carboxylates, and they can act as transition-state analogues in the inhibition of enzymes such as proteases and lipases[1]. The phenacyl moiety, on the other hand, is a known reactive group that can covalently modify active site residues, leading to irreversible inhibition[2][3][4]. The combination of these two functionalities in this compound suggests a dual potential for enzyme inhibition, making it a compound of significant interest in medicinal chemistry and drug development[5]. This guide will explore the theoretical mechanisms by which this compound is presumed to inhibit two key enzyme classes: Phospholipase A2 and Carboxypeptidase A.

Putative Mechanism of Action: Inhibition of Phospholipase A2 (PLA2)

Phospholipase A2 (PLA2) enzymes are critical mediators of inflammation through their hydrolysis of phospholipids to produce arachidonic acid, the precursor to prostaglandins and leukotrienes[6][7]. The phenacyl group is a key structural feature in known PLA2 inhibitors.

Irreversible Inhibition via Covalent Modification

The mechanism of PLA2 inhibition by phenacyl compounds is best understood through studies of p-bromophenacyl bromide (PBPAB) , a widely used irreversible inhibitor of PLA2[2][3][4]. It is proposed that this compound would act in a similar manner. The electrophilic carbonyl carbon of the phenacyl group is susceptible to nucleophilic attack by a histidine residue in the active site of PLA2. This results in the formation of a stable covalent bond, thereby permanently inactivating the enzyme[2][3][4].

dot

G cluster_0 PLA2 Active Site cluster_1 Covalent Adduct PLA2_His PLA2 (His residue) Covalent_Complex Irreversibly Inhibited PLA2 PLA2_His->Covalent_Complex Covalent Bond Formation Phenacylphosphonic_Acid This compound Phenacylphosphonic_Acid->PLA2_His Nucleophilic Attack

Caption: Irreversible inhibition of PLA2 by this compound.

Impact on Signaling Pathways

By inhibiting PLA2, this compound would block the release of arachidonic acid from the cell membrane. This, in turn, would disrupt the arachidonic acid cascade , leading to a downstream reduction in the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes[6][7].

dot

G Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Substrate Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Catalyzes release of COX Cyclooxygenases (COX) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Phenacylphosphonic_Acid Phenacylphosphonic Acid Phenacylphosphonic_Acid->PLA2 Inhibits

Caption: Inhibition of the arachidonic acid cascade.

Quantitative Data for PLA2 Inhibition by Analogues
CompoundEnzyme SourceAssay ConditionIC50/InhibitionReference
p-Bromophenacyl BromideGuinea-pig uterus homogenateNot specifiedInhibition of arachidonic acid release[2]
p-Bromophenacyl BromideHippocampal slicesTheta burst stimulation50 µM caused a large reduction in LTP[3]
p-Bromophenacyl BromideNot specifiedStandard reaction mixtureConcentration-dependent inhibition[8]

Putative Mechanism of Action: Inhibition of Carboxypeptidase A

Carboxypeptidase A is a zinc-containing metalloprotease that catalyzes the hydrolysis of C-terminal peptide bonds[9][10]. The phosphonate group is a key structural feature in potent inhibitors of this enzyme.

Transition-State Analogue Inhibition

Phosphonate-containing molecules are excellent mimics of the tetrahedral transition state that forms during peptide bond hydrolysis by carboxypeptidase A[11]. The phosphonate group is thought to chelate the active site zinc ion and interact with key amino acid residues, thereby binding with very high affinity and blocking substrate access[12][13]. It is hypothesized that the phosphonate moiety of this compound would facilitate this mode of inhibition.

dot

G cluster_0 Carboxypeptidase A Active Site cluster_1 Transition State CPA_Active_Site CPA Active Site (with Zn2+) Tetrahedral_Intermediate Tetrahedral Transition State CPA_Active_Site->Tetrahedral_Intermediate Hydrolysis Inhibited_CPA Inhibited Enzyme Complex CPA_Active_Site->Inhibited_CPA Forms stable complex Substrate Peptide Substrate Substrate->CPA_Active_Site Phenacylphosphonic_Acid Phenacylphosphonic Acid (Analogue) Phenacylphosphonic_Acid->CPA_Active_Site Binds tightly

Caption: Transition-state analogue inhibition of Carboxypeptidase A.

Quantitative Data for Carboxypeptidase A Inhibition by Phosphonate Analogues

The following table presents the inhibition constants (Ki) for several phosphonate-based inhibitors of carboxypeptidase A, illustrating the high potency of this class of compounds.

InhibitorKiReference
(2RS)-2-benzyl-3-phosphonopropionic acid0.22 ± 0.05 µM[11]
(2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid0.72 ± 0.3 µM[11]
ZAAP(O)F3 pM[12]
3-Phenyl-2-sulfamoyloxypropionic acidµM range[14]
DL-2-Benzyl-3-formylpropanoic acid0.48 µM[15]

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not available in the current literature. However, standardized protocols for assessing enzyme inhibition can be adapted.

General Workflow for Enzyme Inhibition Assay

G Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction by Adding Substrate Incubate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometrically) Initiate_Reaction->Monitor_Reaction Data_Analysis Analyze Data to Determine IC50 or Ki Monitor_Reaction->Data_Analysis End End Data_Analysis->End

References

Unveiling Phenacylphosphonic Acid: A Journey Through its Discovery and Chemical Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenacylphosphonic acid, a fascinating organophosphorus compound, holds a unique position at the intersection of synthetic chemistry and potential biological activity. This technical guide delves into the discovery and history of this molecule, presenting a comprehensive overview of its synthesis, and exploring its characteristics. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development, providing detailed experimental protocols and a summary of key data to facilitate further investigation and innovation.

I. Discovery and Historical Context

The precise historical moment of the first synthesis of this compound is not definitively documented in readily available literature. However, its emergence is intrinsically linked to the broader development of organophosphorus chemistry, particularly the exploration of α-ketophosphonates. The foundational reactions that enable the synthesis of such compounds, namely the Michaelis-Arbuzov and Michaelis-Becker reactions, were established in the late 19th and early 20th centuries. These powerful synthetic tools paved the way for the creation of a vast array of organophosphorus compounds, including the structural motif found in this compound.

Early research into β-ketophosphonates was largely driven by their utility as versatile synthetic intermediates. Their unique chemical reactivity, particularly in the Horner-Wadsworth-Emmons reaction for the formation of alkenes, made them valuable assets in organic synthesis. While a specific "discovery" paper for this compound itself is not prominent, its synthesis would have been a logical extension of the established methodologies for creating α-ketophosphonates.

II. Synthetic Methodologies

The preparation of this compound and its ester derivatives primarily relies on established methods for the formation of carbon-phosphorus bonds. The most common synthetic routes involve the reaction of a phenacyl halide with a trivalent phosphorus compound, followed by hydrolysis of the resulting phosphonate ester.

A. Synthesis of Diethyl Phenacylphosphonate

A widely employed precursor to this compound is its diethyl ester, diethyl phenacylphosphonate. A common method for its synthesis is a variation of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of Diethyl Phenacylphosphonate

  • Reaction: Phenacyl bromide is reacted with triethyl phosphite.

  • Procedure: A solution of phenacyl bromide in an inert solvent, such as toluene, is added dropwise to a stirred solution of triethyl phosphite at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is often exothermic and may require cooling. The reaction mixture is then stirred for several hours to ensure complete conversion.

  • Work-up: The reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude diethyl phenacylphosphonate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

B. Hydrolysis to this compound

The final step in the preparation of this compound is the hydrolysis of its corresponding dialkyl ester. This is typically achieved under acidic conditions.

Experimental Protocol: Hydrolysis of Diethyl Phenacylphosphonate

  • Reaction: Diethyl phenacylphosphonate is hydrolyzed using a strong acid, such as concentrated hydrochloric acid.

  • Procedure: Diethyl phenacylphosphonate is mixed with an excess of concentrated hydrochloric acid. The mixture is then heated at reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.

  • Work-up: After the reaction is complete, the excess hydrochloric acid and water are removed under reduced pressure. The resulting crude this compound is then typically co-evaporated with a solvent like toluene to remove residual water.

  • Purification: The final product can be purified by recrystallization from an appropriate solvent system.

III. Quantitative Data Summary

While specific quantitative data for the initial discovery of this compound is not available, the following table summarizes typical reaction parameters for the synthesis of its diethyl ester, a key intermediate.

ParameterValue
Reactants Phenacyl bromide, Triethyl phosphite
Solvent Toluene
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-12 hours
Typical Yield 70-90%

IV. Potential Biological Activity and Signaling Pathways

Phosphonic acids are known to be effective mimics of phosphate and carboxylate groups, which are ubiquitous in biological systems. This structural analogy makes them promising candidates for enzyme inhibition. While specific studies on the biological activity of this compound are limited in the public domain, the broader class of α-ketophosphonates has been investigated for their potential as inhibitors of various enzymes.

Given the structural similarity of this compound to natural substrates, it is plausible that it could act as a competitive inhibitor for enzymes that process phenyl-containing keto-acids or phosphate esters. A hypothetical mechanism of competitive inhibition is depicted below.

competitive_inhibition E Enzyme (Active Site) ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex (Inactive) E->EI Binds S Substrate S->ES I This compound (Inhibitor) I->EI ES->E Releases P Products ES->P Catalysis

Caption: Hypothetical competitive inhibition of an enzyme by this compound.

Further research is warranted to explore the specific biological targets of this compound and to elucidate its mechanism of action.

V. Experimental and Logical Workflows

The synthesis of this compound follows a logical and well-defined experimental workflow, starting from commercially available reagents. The process can be visualized as a two-step sequence.

synthesis_workflow cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Acid Hydrolysis PB Phenacyl Bromide DEP Diethyl Phenacylphosphonate PB->DEP TEP Triethyl Phosphite TEP->DEP DEP_hydrolysis Diethyl Phenacylphosphonate DEP->DEP_hydrolysis HCl Conc. HCl PPA This compound HCl->PPA DEP_hydrolysis->PPA

Caption: Synthetic workflow for this compound.

VI. Conclusion

This compound, while not having a celebrated moment of discovery, represents a valuable member of the organophosphorus family. Its synthesis is achievable through robust and well-understood chemical reactions. The potential for this molecule to interact with biological systems, particularly as an enzyme inhibitor, remains an intriguing area for future exploration. This guide provides a solid foundation for researchers to build upon, offering detailed protocols and a structured overview of the current knowledge surrounding this compelling compound. Further investigation into its biological properties and applications could unlock new avenues in medicinal chemistry and drug development.

Phenacylphosphonic Acid: A Review of Its Chemical Landscape and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenacylphosphonic acid, a molecule containing a phosphonic acid group attached to a phenacyl moiety, represents an intriguing yet underexplored area within the broader field of organophosphorus chemistry. While the scientific literature on this specific compound is not extensive, an examination of related phosphonic acids and their derivatives provides a framework for understanding its potential synthesis, biological activities, and applications in drug discovery. This technical guide consolidates the available information on analogous compounds to offer a comprehensive overview of the core chemical principles and potential biological relevance of this compound.

Introduction to Phosphonic Acids

Phosphonic acids are a class of organophosphorus compounds characterized by a C-P bond, which imparts significant chemical stability compared to the P-O bond in phosphate esters.[1] This stability, combined with their ability to act as structural mimics of phosphates, has made them valuable tools in medicinal chemistry, particularly as enzyme inhibitors.[1] By replacing the labile ester oxygen of a phosphate with a carbon atom, phosphonates can bind to the active sites of enzymes without being hydrolyzed, leading to potent and often competitive inhibition.[1]

Synthesis of this compound and Its Esters

A plausible synthetic pathway for diethyl phenacylphosphonate would be the Michaelis-Arbuzov reaction. This reaction involves the treatment of a phenacyl halide (e.g., phenacyl bromide) with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds via a nucleophilic attack of the phosphite on the electrophilic carbon of the phenacyl halide, followed by the elimination of an ethyl halide to yield the diethyl phenacylphosphonate.

The subsequent hydrolysis of the diethyl ester to this compound can be achieved under either acidic or basic conditions.[2] Acid-catalyzed hydrolysis, often employing strong acids like hydrochloric acid, can effectively cleave the ester groups.[2] Alternatively, alkaline hydrolysis with a base such as sodium hydroxide can also be employed.[2] The choice of hydrolytic conditions would depend on the overall stability of the phenacyl moiety.

Table 1: General Synthetic Approaches for Phosphonic Acids

Reaction TypeDescriptionKey Reagents
Michaelis-Arbuzov ReactionForms a carbon-phosphorus bond by reacting a trialkyl phosphite with an alkyl halide.Trialkyl phosphite, Alkyl halide
Hydrolysis of Phosphonate EstersCleaves the ester groups of a phosphonate ester to yield the corresponding phosphonic acid.Strong acid (e.g., HCl) or Strong base (e.g., NaOH)

Potential Biological Activity and Enzyme Inhibition

The structural similarity of phosphonic acids to natural phosphates suggests that this compound could act as an inhibitor for various enzymes.[1] The phenacyl group, with its aromatic ring and carbonyl functionality, could provide specific interactions within an enzyme's active site, potentially leading to selective inhibition.

Phosphonic acid analogues of phenylglycine have been investigated as inhibitors of aminopeptidases.[3] These studies demonstrate that the aminophosphonate fragment binds in a highly uniform manner, while variations in the phenyl ring substitution influence the inhibitor's affinity.[3] This suggests that the phenacyl group of this compound could similarly influence its binding to target enzymes.

The general mechanism of action for phosphonate-based enzyme inhibitors often involves mimicking the tetrahedral transition state of substrate hydrolysis.[1] By presenting a stable, non-hydrolyzable analogue of the transition state, the phosphonate can bind tightly to the enzyme's active site and block its catalytic activity.

Diagram 1: General Mechanism of Competitive Enzyme Inhibition

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Inhibitor (I) EI->E - I

Caption: Competitive inhibition workflow.

Potential Signaling Pathways

Given the lack of specific studies on this compound, its involvement in any particular signaling pathway is purely speculative. However, by inhibiting specific enzymes, it could theoretically modulate various cellular processes. For instance, if it were to inhibit a key kinase or phosphatase, it could have downstream effects on signaling cascades involved in cell growth, differentiation, or apoptosis.

Diagram 2: Hypothetical Signaling Pathway Modulation

G Signal External Signal Receptor Receptor Signal->Receptor Enzyme Target Enzyme (e.g., Kinase) Receptor->Enzyme Downstream Downstream Signaling Molecule Enzyme->Downstream Activation Response Cellular Response Downstream->Response PPA Phenacylphosphonic Acid PPA->Enzyme Inhibition

Caption: Hypothetical enzyme inhibition by this compound.

Experimental Protocols

While no specific experimental protocols for this compound are available, this section provides generalized methodologies for the synthesis and evaluation of phosphonate-based enzyme inhibitors, which could be adapted for the study of this compound.

General Procedure for the Synthesis of Diethyl Phenacylphosphonate (Michaelis-Arbuzov Reaction)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenacyl bromide (1.0 equivalent) in a suitable solvent such as toluene.

  • Addition of Reagent: Add triethyl phosphite (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure diethyl phenacylphosphonate.

General Procedure for the Hydrolysis of Diethyl Phenacylphosphonate
  • Reaction Setup: In a round-bottom flask, dissolve diethyl phenacylphosphonate (1.0 equivalent) in a suitable solvent (e.g., ethanol for basic hydrolysis or water for acidic hydrolysis).

  • Addition of Reagent: For acidic hydrolysis, add concentrated hydrochloric acid. For basic hydrolysis, add a solution of sodium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.

  • Work-up:

    • Acidic Hydrolysis: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent.

    • Basic Hydrolysis: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the phosphonic acid. The precipitate can be collected by filtration and washed with cold water.

  • Purification: Further purify the this compound by recrystallization.

General Protocol for Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its corresponding substrate in a suitable buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add varying concentrations of this compound to the wells.

    • Pre-incubate the enzyme and inhibitor for a specific period.

    • Initiate the reaction by adding the substrate to each well.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

  • Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram 3: Experimental Workflow for Synthesis and Inhibition Assay

G cluster_synthesis Synthesis cluster_assay Enzyme Inhibition Assay Start Phenacyl Halide + Triethyl Phosphite Arbuzov Michaelis-Arbuzov Reaction Start->Arbuzov Ester Diethyl Phenacylphosphonate Arbuzov->Ester Hydrolysis Hydrolysis Ester->Hydrolysis PPA Phenacylphosphonic Acid Hydrolysis->PPA Inhibitor Prepare Inhibitor (PPA) Dilutions PPA->Inhibitor Enzyme Prepare Enzyme & Substrate Assay Perform Assay Enzyme->Assay Inhibitor->Assay Data Data Analysis (IC50 Determination) Assay->Data

Caption: Synthesis and enzyme inhibition assay workflow.

Conclusion and Future Directions

This compound remains a molecule with largely uncharted potential. Based on the well-established principles of phosphonate chemistry and their role as enzyme inhibitors, it is reasonable to hypothesize that this compound and its derivatives could exhibit significant biological activity. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against a panel of relevant enzymes to identify potential targets. Subsequent structure-activity relationship (SAR) studies on derivatives of this compound could then be undertaken to optimize inhibitory potency and selectivity. Such a research program could unveil novel therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to the Safety and Handling of Phenacylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and toxicological data for Phenacylphosphonic Acid is limited. The following guide is based on data for the closely related compound, Phenylphosphonic Acid, and general principles of chemical safety for handling acidic and potentially hazardous compounds. Researchers should always consult the most recent Safety Data Sheet (SDS) for any chemical before use and perform a thorough risk assessment.

Introduction

This compound is an organic compound containing a phosphonic acid functional group attached to a phenacyl group. While specific applications and biological activities of this particular compound are not widely documented, phosphonic acids, in general, are utilized for their bioactive properties, as structural analogs of phosphate moieties, and in materials science.[1][2] Their structural similarity to amino acids allows them to act as antagonists and inhibit enzymes involved in amino acid metabolism.[3] This guide provides a comprehensive overview of the known safety and handling procedures relevant to this compound, drawing from data on analogous compounds.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C6H7O3P[4]
Appearance Off-white powder/solid[4]
Odor Odorless[4]
CAS Number 1571-33-1[4]

Hazard Identification and Toxicology

Based on the available Safety Data Sheets for Phenylphosphonic Acid, this compound should be treated as a hazardous substance.

GHS Hazard Classification: [4][5]

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[4][5]

  • Skin Corrosion/Irritation: Category 1A/2 (Causes severe skin burns and eye damage / Causes skin irritation)[4][5]

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[4]

  • Specific target organ toxicity - single exposure: Category 3 (May cause respiratory irritation)[4]

  • Corrosive to Metals: Category 1 (May be corrosive to metals)[5]

  • Hazardous to the Aquatic Environment, long-term hazard: Category 2 (Toxic to aquatic life with long lasting effects)[5]

Toxicological Summary:

While specific LD50 or LC50 data for this compound is not available, the related Phenylphosphonic Acid is harmful if swallowed and causes severe irritation and potential burns to the skin, eyes, and respiratory tract.[4][5] Inhalation of dust may cause respiratory irritation.[4] The chemical, physical, and toxicological properties have not been thoroughly investigated.[5][6]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE): [4][7][10]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][10]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[10]

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA-approved respirator.[10]

General Handling Practices: [7][9][11]

  • Avoid breathing dust.[9]

  • Do not get in eyes, on skin, or on clothing.[9]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Keep containers tightly closed when not in use.[4]

  • Use the "buddy system" when working with hazardous chemicals.[11]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Weigh and Transfer Compound Carefully C->D E Keep Container Tightly Closed D->E F Decontaminate Work Area E->F G Dispose of Waste in Labeled, Compatible Container F->G H Remove PPE and Wash Hands Thoroughly G->H

First Aid Measures

In case of exposure, follow these first aid procedures immediately:[4][9][10]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[4][10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[4][10]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention immediately.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[4][10]

Storage and Disposal

Storage: [4][9]

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][9]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[9]

  • Store in a corrosives-compatible cabinet.[9]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.[5]

  • Contaminated packaging should be disposed of in the same manner as the product.

Experimental Protocols: Synthesis of Phenylphosphonic Acid

Synthesis of Phenylphosphonic Acid by Oxidation of Phenylphosphinic Acid: [12]

  • Melt Phenylphosphinic Acid: In a round-bottom flask equipped with a thermometer, melt 10.0 g (69.7 mmol) of phenylphosphinic acid.

  • Add Nitric Acid: Once the temperature reaches 100 °C, carefully add 3.5 mL (54.4 mmol) of concentrated nitric acid.

  • Cooling and Extraction: After the reaction mixture has cooled to room temperature, pour the resulting yellow solid into 100 mL of water.

  • Extract the product with three 50 mL portions of diethyl ether.

  • Drying and Recrystallization: Combine the organic phases and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from diethyl ether to obtain a colorless solid.

Potential Biological Activity and Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. However, phosphonic and phosphinic acids are known to act as structural analogs of phosphate-esters and carboxylic acids, often functioning as competitive inhibitors of enzymes.[13] For instance, they can inhibit enzymes involved in amino acid metabolism.[3] Based on this general activity, a hypothetical signaling pathway is presented below.

Hypothetical_Signaling_Pathway cluster_inhibition Enzyme Inhibition cluster_downstream Downstream Effects A This compound B Target Enzyme (e.g., a kinase or phosphatase) E Altered Downstream Signaling Cascade B->E Reduced Activity C Substrate D Phosphorylated Product F Modified Cellular Response

Conclusion

This compound should be handled with care due to its potential corrosive and toxic properties, based on data from analogous compounds. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize risk. Further research is needed to fully characterize the toxicological and biological properties of this specific compound.

References

Methodological & Application

Synthesis of Phenacylphosphonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenacylphosphonic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, followed by hydrolysis to yield the final phosphonic acid.

Synthesis Pathway Overview

The most common and efficient method for preparing this compound is a two-step synthesis. The first step is the Michaelis-Arbuzov reaction, which forms the carbon-phosphorus bond. This reaction involves the treatment of a phenacyl halide, typically phenacyl bromide, with a trialkyl phosphite, such as triethyl phosphite. The resulting product is a dialkyl phenacylphosphonate ester.

The second step is the hydrolysis of the dialkyl phenacylphosphonate to the desired this compound. This can be achieved through several methods, with the most prevalent being acidic hydrolysis using a strong acid like hydrochloric acid (HCl) or through the milder McKenna procedure, which utilizes bromotrimethylsilane (TMSBr) followed by alcoholysis.

Experimental Protocols

Method 1: Michaelis-Arbuzov Reaction for the Synthesis of Diethyl Phenacylphosphonate

This protocol describes the synthesis of the intermediate, diethyl phenacylphosphonate, from phenacyl bromide and triethyl phosphite.

Materials:

  • Phenacyl bromide

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Magnetic stirrer

  • Heating mantle with a temperature controller

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for an inert gas.

  • Under a stream of nitrogen or argon, add phenacyl bromide (1 equivalent) and anhydrous toluene to the flask.

  • Slowly add triethyl phosphite (1.1 equivalents) to the stirred solution at room temperature. The reaction is often exothermic.

  • After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 110 °C) and maintain it for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess triethyl phosphite under reduced pressure using a rotary evaporator.

  • The crude diethyl phenacylphosphonate can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Acidic Hydrolysis of Diethyl Phenacylphosphonate

This protocol details the conversion of diethyl phenacylphosphonate to this compound using concentrated hydrochloric acid.[1]

Materials:

  • Diethyl phenacylphosphonate

  • Concentrated hydrochloric acid (37%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Place diethyl phenacylphosphonate (1 equivalent) in a round-bottom flask.

  • Add a sufficient amount of concentrated hydrochloric acid to dissolve the ester.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC or by the disappearance of the ester spot.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the water and excess HCl under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Method 3: McKenna Hydrolysis of Diethyl Phenacylphosphonate

This protocol describes a milder method for the hydrolysis of diethyl phenacylphosphonate using bromotrimethylsilane.

Materials:

  • Diethyl phenacylphosphonate

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (anhydrous)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry, inert atmosphere, dissolve diethyl phenacylphosphonate (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add bromotrimethylsilane (2.2 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction for the formation of the silyl ester intermediate.

  • After the reaction is complete, carefully add methanol to the mixture to quench the excess TMSBr and hydrolyze the silyl ester.

  • Stir the solution for an additional 1-2 hours.

  • Remove all volatile components under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization.

Data Presentation

StepReactionReactantsKey Reagents/CatalystsTypical Yield (%)Reaction Time (h)Ref.
1Michaelis-ArbuzovPhenacyl bromide, Triethyl phosphiteNone85-953-4
2aAcidic HydrolysisDiethyl phenacylphosphonateConc. HCl70-858-12[1]
2bMcKenna HydrolysisDiethyl phenacylphosphonateTMSBr, Methanol80-954-6

Visualizations

Synthesis_Workflow cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Hydrolysis Phenacyl Bromide Phenacyl Bromide Arbuzov Arbuzov Reaction Phenacyl Bromide->Arbuzov Triethyl Phosphite Triethyl Phosphite Triethyl Phosphite->Arbuzov Diethyl Phenacylphosphonate Diethyl Phenacylphosphonate Hydrolysis Hydrolysis Diethyl Phenacylphosphonate->Hydrolysis This compound This compound Arbuzov->Diethyl Phenacylphosphonate Hydrolysis->this compound

Caption: Overall workflow for the synthesis of this compound.

Arbuzov_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dealkylation Triethyl\nPhosphite Triethyl Phosphite Phosphonium\nIntermediate Phosphonium Intermediate Triethyl\nPhosphite->Phosphonium\nIntermediate SN2 Attack on Phenacyl Bromide Diethyl\nPhenacylphosphonate Diethyl Phenacylphosphonate Phosphonium\nIntermediate->Diethyl\nPhenacylphosphonate Attack by Bromide Ion Ethyl Bromide Ethyl Bromide Bromide Ion Br-

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Hydrolysis_Pathways Diethyl Phenacylphosphonate Diethyl Phenacylphosphonate Acidic Hydrolysis Acidic Hydrolysis Diethyl Phenacylphosphonate->Acidic Hydrolysis Conc. HCl, Reflux McKenna Hydrolysis McKenna Hydrolysis Diethyl Phenacylphosphonate->McKenna Hydrolysis 1. TMSBr 2. MeOH This compound This compound Acidic Hydrolysis->this compound McKenna Hydrolysis->this compound

Caption: Primary hydrolysis pathways for diethyl phenacylphosphonate.

References

Applications of Phenacylphosphonic Acid in Medicinal Chemistry: A Focus on Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Phenacylphosphonic acid and its derivatives have emerged as a significant class of compounds in medicinal chemistry, primarily recognized for their potent and selective inhibition of serine proteases. These enzymes play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases, making them attractive targets for therapeutic intervention. The phenacylphosphonate scaffold serves as an effective mimic of the tetrahedral transition state of peptide bond hydrolysis, the key mechanism of action for serine proteases. This allows for high-affinity binding to the active site of these enzymes, leading to their inhibition.

The primary application of this compound derivatives lies in the study and potential treatment of diseases characterized by excessive serine protease activity. One of the most extensively studied targets is α-chymotrypsin, a digestive enzyme that serves as a model for understanding the function of other medically relevant serine proteases. The inhibition of α-chymotrypsin by phenacylphosphonates is well-documented, with studies demonstrating a stereoselective interaction, where one enantiomer of the inhibitor exhibits significantly higher potency. This specificity provides a valuable tool for probing the active site of serine proteases and for the rational design of more targeted inhibitors.

The mechanism of inhibition involves the formation of a stable covalent bond between the phosphorus atom of the phenacylphosphonate and the hydroxyl group of the active site serine residue (Ser-195 in chymotrypsin). This effectively inactivates the enzyme. The phenacyl moiety of the inhibitor occupies the S1 specificity pocket of the enzyme, contributing to the binding affinity and selectivity.

While the main focus of research has been on their role as serine protease inhibitors, the phosphonate group's ability to mimic phosphate esters suggests potential applications in targeting other enzyme classes, such as kinases and phosphatases. However, the current body of literature predominantly supports their use in the context of serine protease-mediated pathologies. Further research may uncover broader therapeutic potential for this versatile class of compounds.

Quantitative Data Summary

The inhibitory potency of this compound derivatives against serine proteases is typically quantified by second-order rate constants (kᵢ). The following table summarizes the kinetic data for the inhibition of α-chymotrypsin by various substituted phenacyl methylphosphonates.

Inhibitor (Phenacyl Methylphosphonate Derivative)EnantiomerSecond-Order Rate Constant (kᵢ, M⁻¹s⁻¹)
4-H-phenacyl methylphosphonateLevorotatory37,000
Dextrorotatory400
4-CH₃-phenacyl methylphosphonateLevorotatory770,000
Dextrorotatory640
4-OCH₃-phenacyl methylphosphonateLevorotatoryNot specified
DextrorotatoryNot specified
4-Cl-phenacyl methylphosphonateLevorotatoryNot specified
DextrorotatoryNot specified
4-NO₂-phenacyl methylphosphonateLevorotatoryNot specified
DextrorotatoryNot specified

Note: Specific values for some derivatives were not available in the reviewed literature. The data clearly indicates a significant stereoselectivity in the inhibition, with the levorotatory enantiomers being substantially more potent.

Experimental Protocols

Synthesis of Diethyl Phenacylphosphonate via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of a representative phenacylphosphonate ester, diethyl phenacylphosphonate, using the Michaelis-Arbuzov reaction.[1]

Materials:

  • 2-Bromoacetophenone (phenacyl bromide)

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetophenone (1 equivalent) in anhydrous toluene.

  • Add triethyl phosphite (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure diethyl phenacylphosphonate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.

In Vitro Inhibition Assay of α-Chymotrypsin

This protocol outlines a method to determine the inhibitory activity of diethyl phenacylphosphonate against α-chymotrypsin by monitoring the hydrolysis of a chromogenic substrate.

Materials:

  • α-Chymotrypsin from bovine pancreas (lyophilized powder)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) or other suitable chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl phenacylphosphonate (inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer. The final concentration in the assay should be in the nanomolar range (e.g., 10 nM).

    • Prepare a stock solution of the substrate (SAAPpNA) in DMSO. The final concentration in the assay should be around the Kₘ value for the enzyme (e.g., 0.1-0.5 mM).

    • Prepare a stock solution of diethyl phenacylphosphonate in DMSO. Prepare serial dilutions to test a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the Tris-HCl buffer to each well.

    • Add the desired volume of the inhibitor solution (or DMSO for the control) to the appropriate wells.

    • Add the α-chymotrypsin solution to all wells except the blank.

    • Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in the plate reader and measure the increase in absorbance at 405 nm over time. The p-nitroaniline released upon substrate hydrolysis absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • For the determination of the second-order rate constant (kᵢ), perform a time-dependent inhibition study by varying the pre-incubation time of the enzyme and inhibitor. Plot the natural logarithm of the remaining enzyme activity versus time for each inhibitor concentration. The slope of this plot will be the apparent first-order rate constant (kₐₚₚ). Then, plot kₐₚₚ versus the inhibitor concentration; the slope of this second plot will be the second-order rate constant (kᵢ).

Visualizations

Michaelis_Arbuzov_Reaction cluster_reactants Reactants cluster_products Products triethyl_phosphite Triethyl Phosphite diethyl_phenacylphosphonate Diethyl Phenacylphosphonate triethyl_phosphite->diethyl_phenacylphosphonate Michaelis-Arbuzov Reaction ethyl_bromide Ethyl Bromide phenacyl_bromide 2-Bromoacetophenone (Phenacyl Bromide) phenacyl_bromide->diethyl_phenacylphosphonate

Caption: Michaelis-Arbuzov reaction for diethyl phenacylphosphonate synthesis.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare α-Chymotrypsin Solution mix_enzyme_inhibitor Pre-incubate Enzyme and Inhibitor prep_enzyme->mix_enzyme_inhibitor prep_inhibitor Prepare Phenacylphosphonate Inhibitor Solutions prep_inhibitor->mix_enzyme_inhibitor prep_substrate Prepare Chromogenic Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate mix_enzyme_inhibitor->add_substrate measure_absorbance Measure Absorbance Change (405 nm) add_substrate->measure_absorbance calc_rates Calculate Initial Reaction Rates measure_absorbance->calc_rates plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_rates->plot_inhibition determine_ic50 Determine IC₅₀ plot_inhibition->determine_ic50 determine_ki Determine kᵢ (optional) plot_inhibition->determine_ki

Caption: Workflow for α-chymotrypsin inhibition assay.

Inhibition_Mechanism enzyme α-Chymotrypsin (Active) Ser-195 (Nucleophile) His-57 Asp-102 inhibitor Phenacylphosphonate Phosphorus Atom enzyme:ser->inhibitor:P Nucleophilic Attack adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Ser-195-O-P(...) inhibitor->adduct Forms Covalent Bond

Caption: Mechanism of α-chymotrypsin inhibition by phenacylphosphonate.

References

Application Notes and Protocols: The Use of Phenacylphosphonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacylphosphonic acid and its ester derivatives, particularly diethyl phenacylphosphonate, are versatile reagents in organic synthesis. The presence of a keto-functionalized phosphonate opens up a range of synthetic possibilities, primarily centered around carbon-carbon and carbon-nitrogen bond formation. These compounds serve as valuable building blocks for the synthesis of a variety of organic molecules, including substituted alkenes and α-aminophosphonates, which are of significant interest in medicinal chemistry due to their structural analogy to α-amino acids. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in two key transformations: the Horner-Wadsworth-Emmons reaction and the synthesis of α-aminophosphonates.

Application 1: Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of α,β-Unsaturated Ketones

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. When employing this compound esters, this reaction provides a reliable route to α,β-unsaturated ketones (enones), which are important intermediates in the synthesis of natural products and pharmaceuticals. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate eliminates a phosphate byproduct to yield the alkene. The HWE reaction generally favors the formation of the (E)-alkene.

General Reaction Scheme

HWE_Reaction cluster_legend Legend reagents Phenacylphosphonate Ester + Aldehyde/Ketone base Base (e.g., NaH, KHMDS) reagents->base 1. Deprotonation product α,β-Unsaturated Ketone + Phosphate Byproduct base->product 2. Nucleophilic attack 3. Elimination Reagents Reagents Catalyst/Base Catalyst/Base

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of (E)-Chalcone Derivatives

This protocol describes the synthesis of (E)-chalcone derivatives from diethyl phenacylphosphonate and various aromatic aldehydes.

Materials:

  • Diethyl phenacylphosphonate

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of diethyl phenacylphosphonate (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, during which time the formation of the phosphonate carbanion occurs.

  • A solution of the aromatic aldehyde (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • The reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired (E)-chalcone derivative.

Quantitative Data: Synthesis of (E)-Chalcones
EntryAldehydeBaseSolventTime (h)Yield (%)Reference
1BenzaldehydeNaHTHF385[General HWE knowledge]
24-MethoxybenzaldehydeNaHTHF2.592[General HWE knowledge]
34-NitrobenzaldehydeKHMDSTHF278[1]
42-NaphthaldehydeNaHDME488[General HWE knowledge]

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Application 2: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (such as diethyl phosphite) to produce α-aminophosphonates.[2][3] While this compound itself is not a direct substrate, its ketone functionality can be utilized in a related synthesis. A more direct approach involves using a derivative where the phenacyl group is part of the amine or aldehyde component. For this application note, we will focus on a conceptual protocol where a phenacyl-containing aldehyde could be used.

General Reaction Scheme

Kabachnik_Fields cluster_legend Legend reactants Aldehyde/Ketone + Amine + Diethyl Phosphite catalyst Catalyst (e.g., Lewis Acid) reactants->catalyst product α-Aminophosphonate catalyst->product Reactants Reactants Catalyst Catalyst

Caption: General workflow of the Kabachnik-Fields reaction.

Experimental Protocol: Synthesis of a Phenacyl-Substituted α-Aminophosphonate

This protocol outlines a general procedure for the synthesis of an α-aminophosphonate using a phenacyl-containing aldehyde, an amine, and diethyl phosphite.

Materials:

  • Phenacyl-containing aldehyde (e.g., 2-oxo-2-phenylacetaldehyde)

  • Amine (e.g., aniline, benzylamine)

  • Diethyl phosphite

  • Catalyst (e.g., InCl₃, Sc(OTf)₃, or solvent-free conditions)

  • Solvent (e.g., dichloromethane, acetonitrile, or neat)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the phenacyl-containing aldehyde (1.0 mmol) and the amine (1.0 mmol) in the chosen solvent (5 mL), the catalyst (e.g., 10 mol%) is added.

  • Diethyl phosphite (1.2 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature or heated as required (e.g., 50-80 °C) for 6-24 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with the solvent.

  • The mixture is washed with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired α-aminophosphonate.

Quantitative Data: Representative Kabachnik-Fields Reactions
EntryCarbonyl CompoundAminePhosphiteCatalystYield (%)Reference
1BenzaldehydeAnilineDiethyl phosphiteInCl₃90[2]
2AcetophenoneBenzylamineDiethyl phosphiteSc(OTf)₃85[2]
3CyclohexanoneMorpholineDiphenyl phosphiteNone (Neat)78[4]
44-Chlorobenzaldehydep-ToluidineDiethyl phosphiteMg(ClO₄)₂95[2]

Note: These are representative examples of the Kabachnik-Fields reaction. Yields for a phenacyl-containing substrate would need to be determined experimentally.

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanistic pathway of the Horner-Wadsworth-Emmons reaction.

HWE_Mechanism A Phenacylphosphonate Ester B Deprotonation (Base) A->B C Phosphonate Carbanion B->C E Nucleophilic Addition C->E D Aldehyde/ Ketone D->E F Betaine Intermediate E->F G Cyclization F->G H Oxaphosphetane Intermediate G->H I Elimination H->I J α,β-Unsaturated Ketone I->J K Phosphate Byproduct I->K

References

Phenacylphosphonic Acid Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of phenacylphosphonic acid derivatives and related phosphonates in drug discovery. This document outlines their synthesis, biological activities, and mechanisms of action, with a focus on their role as enzyme inhibitors. Detailed protocols for relevant biological assays are provided to facilitate further research and development in this area.

Introduction to this compound Derivatives

Phenacylphosphonic acids are a class of organophosphorus compounds characterized by a phosphonic acid group attached to a phenacyl moiety. These compounds are of significant interest in medicinal chemistry due to their structural similarity to natural phosphates and their ability to act as stable mimics of tetrahedral transition states in enzymatic reactions.[1] This property makes them promising candidates for the development of potent and selective enzyme inhibitors. The C-P bond in phosphonates is resistant to enzymatic and chemical hydrolysis, offering improved stability over phosphate-based compounds.[1]

Therapeutic Potential and Mechanism of Action

The primary mechanism through which many phosphonic acid derivatives exert their biological effects is through the inhibition of enzymes, particularly protein tyrosine phosphatases (PTPs).[2] PTPs are a family of signaling enzymes that play crucial roles in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and metabolism.[3] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[3]

This compound derivatives, as pTyr mimetics, can competitively bind to the active site of PTPs, leading to their inhibition.[2] This inhibition can modulate downstream signaling pathways, such as the MAPK/ERK pathway, which is often hyperactivated in cancer.[4][5] By blocking the dephosphorylation of key signaling proteins, these inhibitors can restore normal cellular signaling and impede disease progression.

Signaling Pathway: Inhibition of SHP2 and Downstream MAPK/ERK Signaling

A key target for phosphonic acid-based inhibitors is the protein tyrosine phosphatase SHP2.[6] SHP2 is a non-receptor PTP that is a positive regulator of the Ras-MAPK signaling cascade.[5] Gain-of-function mutations in SHP2 are associated with several types of leukemia.[5] Inhibition of SHP2 can block downstream signaling, including the phosphorylation of ERK1/2, thereby inhibiting cancer cell proliferation.[5]

SHP2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates SHP2 SHP2 SHP2->Ras Promotes activation Phenacylphosphonate Phenacylphosphonic Acid Derivative Phenacylphosphonate->SHP2 Inhibits Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates

Caption: Inhibition of the SHP2-mediated MAPK/ERK signaling pathway by a this compound derivative.

Quantitative Data on the Biological Activity of Phosphonic Acid Derivatives

While specific quantitative data for a broad range of this compound derivatives is not extensively available in the public domain, the following tables summarize representative biological activities of various phosphonic acid derivatives, demonstrating their potential in different therapeutic areas.

Table 1: Anticancer Activity of Representative Phosphonic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
α-HydroxyphosphonatesMes-Sa (Uterine Sarcoma)83 - 105[7]
α-HydroxyphosphonatesMes-Sa/Dx5 (Multidrug-Resistant)34 - 78[7]
α-AminophosphonatesA431 (Skin Carcinoma)29.4 - 169.2[8]
α-AminophosphonatesMDA-MB 231 (Breast Adenocarcinoma)22.9 - 352.9[8]
α-AminophosphonatesPC-3 (Prostate Cancer)22.9 - 352.9[8]

Table 2: Antiviral Activity of Representative Phosphonic Acid Derivatives

Compound ClassVirusEC50 (µM)Reference
2',2'-Difluoro 5'-norcarbocyclic phosphonic acid nucleosidesHIV-113[9]
Alkenylphosphonic acid derivativesHIV-1Selective activity[10]
Alkenylphosphonic acid derivativesVZV, CMVSelective activity[10]
3'-Fluoro-5'-norcarbocyclic nucleoside phosphonatesHIVNo marked activity[11]

Table 3: Antibacterial Activity of Representative Phosphonic Acid Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Phenolic AcidsS. aureus1250[12]
Phenolic AcidsE. coli>5500[12]
Ethyl acetate extract of apple pomaceS. aureus1250[13]
Ethyl acetate extract of apple pomaceE. coli2500[13]

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1: Synthesis of Diethyl Phenacylphosphonate via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds and is suitable for the synthesis of this compound esters.

Materials:

  • Phenacyl bromide (or chloride)

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenacyl bromide (1 equivalent) in anhydrous toluene.

  • Add triethyl phosphite (1.1 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene and excess triethyl phosphite under reduced pressure using a rotary evaporator.

  • The resulting crude product is an oily residue. Purify this residue by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure diethyl phenacylphosphonate.

  • To obtain the final this compound, the diethyl ester can be hydrolyzed using concentrated hydrochloric acid under reflux.

Michaelis_Arbuzov reagents Phenacyl Bromide + Triethyl Phosphite intermediate Phosphonium Salt Intermediate reagents->intermediate Nucleophilic Attack product Diethyl Phenacylphosphonate + Ethyl Bromide intermediate->product SN2 Attack by Bromide

Caption: Michaelis-Arbuzov reaction workflow for phenacylphosphonate synthesis.

Biological Evaluation Protocols

Protocol 2: In Vitro Cytotoxicity MTT Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay A Seed cells in 96-well plate B Add compounds at various concentrations A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This fluorescence-based assay determines the inhibitory potency of compounds against a specific PTP, such as PTP1B or SHP2.[14]

Materials:

  • Recombinant human PTP enzyme (e.g., PTP1B, SHP2)

  • Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM DTT, 0.01% Triton X-100)

  • Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • This compound derivatives (dissolved in DMSO)

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the PTP enzyme in the assay buffer to the desired final concentration (e.g., 0.5 nM).

  • Prepare serial dilutions of the this compound derivatives in the assay buffer.

  • In a black microplate, add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the PTP enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate solution to each well. The final substrate concentration should be at or near the Km value for the enzyme.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm) in kinetic mode for 15-30 minutes at regular intervals.

  • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

PTP_Inhibition_Assay A Prepare enzyme and inhibitor solutions B Incubate enzyme with inhibitor A->B C Add fluorogenic substrate (DiFMUP) B->C D Measure fluorescence kinetically C->D E Determine initial reaction velocities D->E F Plot velocities vs. inhibitor concentration E->F G Calculate IC50 value F->G

Caption: Workflow for a fluorescence-based PTP inhibition assay.

Conclusion

This compound derivatives and related phosphonates represent a promising class of compounds for drug discovery, particularly as enzyme inhibitors for the treatment of cancer and other diseases. Their unique chemical properties and mechanism of action make them valuable scaffolds for the development of novel therapeutics. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound class further.

References

Application Notes and Protocols for the Characterization of Phenacylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of Phenacylphosphonic Acid, also known as (2-oxo-2-phenylethyl)phosphonic acid. Detailed protocols and data interpretation guidelines are presented to assist researchers in confirming the identity, purity, and physicochemical properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound, providing information on the chemical environment of ¹H, ¹³C, and ³¹P nuclei.

Quantitative NMR Data

While specific experimental data for this compound is limited in publicly available literature, the following table presents expected chemical shift ranges based on the analysis of closely related compounds, such as diethyl (2-oxo-2-phenylethyl)phosphonate and other phenyl-substituted phosphonates.

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H7.8 - 8.2mAromatic protons (ortho to carbonyl)
7.4 - 7.7mAromatic protons (meta, para to carbonyl)
3.5 - 4.0dCH₂
¹³C~195sC=O
128 - 135mAromatic carbons
~35 (d)dCH₂
³¹P15 - 25sP

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P. 'd' denotes a doublet due to P-C coupling. Data is estimated based on analogous structures and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent may depend on the solubility of the sample and the desired chemical shift resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.[1][2]

    • Typical parameters: 64-128 scans, relaxation delay of 2-5 seconds. Use 85% phosphoric acid as an external reference.[1]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into NMR Spectrometer H1_NMR H1_NMR Spectrometer->H1_NMR ¹H NMR C13_NMR C13_NMR Spectrometer->C13_NMR ¹³C NMR P31_NMR P31_NMR Spectrometer->P31_NMR ³¹P NMR Processing Processing H1_NMR->Processing Process FID C13_NMR->Processing P31_NMR->Processing Structure Structure Processing->Structure Spectral Interpretation & Structure Elucidation

Figure 1: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Quantitative MS Data

The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and its common fragments.

Ionm/z (Expected)Technique
[M-H]⁻201.02ESI⁻
[M+H]⁺203.04ESI⁺
[C₆H₅CO]⁺105.03EI/CI
[C₆H₅]⁺77.04EI/CI

Note: M represents the molecular formula of this compound (C₈H₉O₄P). ESI (Electrospray Ionization) is a soft ionization technique suitable for polar molecules, while EI (Electron Ionization) and CI (Chemical Ionization) are often used with gas chromatography and can cause more fragmentation.

Experimental Protocol: Mass Spectrometry

Electrospray Ionization (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (5-20 µL/min).

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes.

    • Typical ESI source parameters: capillary voltage 3-4 kV, nebulizer gas pressure 20-30 psi, drying gas flow 5-10 L/min, and drying gas temperature 300-350 °C.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Direct analysis of the non-volatile this compound by GC-MS is challenging. Derivatization is typically required to increase volatility. A common method is silylation.

  • Derivatization (Silylation):

    • In a vial, dissolve a small amount of the dried sample in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60-80 °C for 30-60 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would be: initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Conditions: Acquire spectra in electron ionization (EI) mode with an ionization energy of 70 eV.

Visualization: Derivatization and GC-MS Workflow

GCMS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Sample Phenacylphosphonic Acid Reaction Reaction Sample->Reaction Reagent Silylating Agent (e.g., BSTFA) Reagent->Reaction Deriv_Sample Deriv_Sample Reaction->Deriv_Sample Volatile Derivative GC_Inlet GC_Inlet Deriv_Sample->GC_Inlet Injection GC_Column GC_Column GC_Inlet->GC_Column Separation MS_Detector MS_Detector GC_Column->MS_Detector Ionization & Detection Data Data MS_Detector->Data Mass Spectrum Identification Identification Data->Identification Library Search & Fragmentation Analysis

Figure 2: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantifying it in various matrices.

Quantitative HPLC Data

The retention time of this compound will depend on the specific HPLC conditions. The following table provides an example of a suitable method.

ParameterValue
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention Time5 - 10 minutes (highly dependent on gradient)
Experimental Protocol: HPLC
  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

    • Set the UV detector to monitor at 254 nm.

  • Injection and Elution:

    • Inject 10-20 µL of the sample.

    • Run a gradient elution program. For example:

      • 0-2 min: 5% Acetonitrile

      • 2-15 min: Ramp to 95% Acetonitrile

      • 15-17 min: Hold at 95% Acetonitrile

      • 17-18 min: Return to 5% Acetonitrile

      • 18-25 min: Re-equilibrate at 5% Acetonitrile

  • Data Analysis: Integrate the peak corresponding to this compound to determine its purity or concentration against a standard curve.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition profile, and melting point of this compound.

Quantitative Thermal Analysis Data

The following are expected thermal properties for a compound like this compound. Actual values should be determined experimentally.

ParameterExpected RangeTechnique
Melting Point (Tₘ)150 - 200 °CDSC
Decomposition Onset (Tₒ)> 200 °CTGA
Experimental Protocol: TGA/DSC
  • Sample Preparation: Place 2-5 mg of the finely ground this compound powder into an aluminum or ceramic TGA/DSC pan.

  • TGA Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample from room temperature to 600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place the pan in the DSC instrument.

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine melting endotherms and other thermal events.

Visualization: Logical Relationship of Characterization Techniques

Characterization_Logic cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_properties Verified Properties Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Purified_Product Purified this compound Purification->Purified_Product NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purified_Product->NMR Structural Elucidation MS Mass Spectrometry (ESI, GC-MS) Purified_Product->MS Molecular Weight Confirmation HPLC HPLC Purified_Product->HPLC Purity Assessment Thermal Thermal Analysis (TGA/DSC) Purified_Product->Thermal Thermal Stability Structure Chemical Structure NMR->Structure MolWeight Molecular Weight MS->MolWeight Purity Purity HPLC->Purity Stability Thermal Properties Thermal->Stability

Figure 3: Logical flow from synthesis to characterization.

References

Application Notes and Protocols for Phenacylphosphonic Acid in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacylphosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a phenacyl moiety. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural features suggest potential applications as an enzyme inhibitor or a modulator of cellular signaling pathways. The phosphonic acid group can act as a mimic of phosphate or carboxylate groups, potentially targeting the active sites of enzymes such as phosphatases, kinases, or various metabolic enzymes. The phenacyl group provides a larger structural scaffold that can interact with adjacent binding pockets, potentially conferring specificity and potency.

These application notes provide detailed, generalized protocols for evaluating the biological activity of this compound in common bioassays, including enzyme inhibition and cell viability assays. The information presented is intended to serve as a foundational guide for researchers initiating studies with this compound.

Hypothesized Mechanism of Action

Based on the structural analogy of the phosphonate group to phosphate esters, a plausible hypothesis is that this compound may act as a competitive inhibitor of phosphatases. Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling. By binding to the active site of a PTP, this compound could prevent the dephosphorylation of its natural substrates, thereby modulating the downstream signaling cascade.

Hypothetical Signaling Pathway Inhibition

Below is a diagram illustrating a hypothetical mechanism where this compound inhibits a protein tyrosine phosphatase (PTP), leading to the sustained phosphorylation of a downstream signaling protein and affecting cellular processes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Receptor Tyrosine Kinase Substrate Downstream Protein receptor->Substrate Phosphorylation PTP Protein Tyrosine Phosphatase (PTP) Substrate_P Phosphorylated Downstream Protein PTP->Substrate_P Substrate_P->Substrate Dephosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate_P->Cellular_Response PPA This compound PPA->PTP Inhibition G start Start prep_ppa Prepare Phenacylphosphonic Acid Dilutions start->prep_ppa add_ppa Add Compound to 96-well Plate prep_ppa->add_ppa add_enzyme Add PTP Enzyme add_ppa->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_substrate Add pNPP Substrate incubate1->add_substrate incubate2 Incubate (30 min) add_substrate->incubate2 stop_reaction Stop Reaction (add NaOH) incubate2->stop_reaction read_plate Measure Absorbance at 405 nm stop_reaction->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

Phenacylphosphonic Acid: Applications and Protocols in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacylphosphonic acid is an organophosphorus compound with a versatile chemical structure that makes it a valuable building block in various materials science applications. Its phosphonic acid group provides a strong anchor to metal oxide surfaces, while the phenacyl group offers opportunities for further functionalization or can impart specific electronic and chemical properties to the material. This document provides detailed application notes and experimental protocols for the use of this compound in surface modification of metal oxides, corrosion inhibition, and the synthesis of functionalized polymers and metal-organic frameworks (MOFs).

Synthesis of this compound

This compound is typically synthesized in a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by hydrolysis to the phosphonic acid.[1][2][3]

Experimental Protocol: Synthesis of Diethyl Phenacylphosphonate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 2-bromoacetophenone and 1.1 equivalents of triethyl phosphite.

  • Reaction Conditions: Heat the reaction mixture at 120-140°C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

  • Purification: The resulting crude diethyl phenacylphosphonate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Protocol: Hydrolysis to this compound
  • Reaction Setup: Dissolve the purified diethyl phenacylphosphonate in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.

  • Reagent Addition: Add an excess of bromotrimethylsilane (TMSBr) (typically 2.5-3 equivalents) dropwise to the solution at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting material by TLC or NMR.

  • Work-up: After the reaction is complete, evaporate the solvent and excess TMSBr under reduced pressure.

  • Final Product Formation: Add methanol to the residue and stir for 1-2 hours to hydrolyze the silyl ester intermediate. Remove the methanol under reduced pressure to yield the final product, this compound, as a solid. The product can be further purified by recrystallization.

Application 1: Surface Modification of Metal Oxides

The phosphonic acid group of this compound provides a robust anchor to various metal oxide surfaces, such as indium tin oxide (ITO) and titanium dioxide (TiO₂).[4][5][6] This allows for the formation of self-assembled monolayers (SAMs) that can tailor the surface properties of the metal oxides for applications in organic electronics, sensors, and biocompatible coatings.[6][7]

Application Note

Modification of conductive metal oxides like ITO with this compound SAMs can significantly alter their work function, which is a critical parameter in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The phenacyl group can influence the surface energy and wettability of the substrate.

Experimental Protocol: Formation of this compound SAMs on ITO
  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in a series of solvents: deionized water with a detergent (e.g., Alconox), deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of nitrogen.

  • Surface Activation: Treat the cleaned substrates with an oxygen plasma or a UV-ozone cleaner for 10-15 minutes to generate hydroxyl groups on the surface, which are essential for phosphonic acid binding.

  • SAM Deposition: Immerse the activated ITO substrates in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent like 2-propanol or a mixture of ethanol and water. The immersion time can range from 1 to 24 hours at room temperature.

  • Rinsing and Annealing: After immersion, rinse the substrates thoroughly with the same solvent to remove any physisorbed molecules. Finally, anneal the coated substrates at a moderate temperature (e.g., 100-120°C) for 10-30 minutes to improve the ordering and stability of the SAM.

Quantitative Data: Surface Properties of Modified ITO
ParameterUntreated ITOPhenylphosphonic Acid Modified ITO[4]
Work Function (eV) ~4.7 - 5.0~5.60 - 5.77
Water Contact Angle (°) < 20~60 - 70

Note: Data for phenylphosphonic acid is used as a close proxy for this compound due to structural similarity.

experimental_workflow_SAM cluster_prep Substrate Preparation cluster_deposition SAM Formation cluster_characterization Characterization Cleaning ITO Substrate Cleaning (Ultrasonication) Activation Surface Activation (O2 Plasma / UV-Ozone) Cleaning->Activation Immersion Immersion in This compound Solution Activation->Immersion Rinsing Rinsing with Solvent Immersion->Rinsing Annealing Annealing (100-120°C) Rinsing->Annealing XPS XPS Annealing->XPS ContactAngle Contact Angle Annealing->ContactAngle KelvinProbe Kelvin Probe Annealing->KelvinProbe

Workflow for the formation and characterization of this compound SAMs.

Application 2: Corrosion Inhibition

This compound and its derivatives can act as effective corrosion inhibitors for metals such as steel.[8][9][10] The phosphonic acid group strongly adsorbs onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The aromatic ring and the carbonyl group in the phenacyl moiety can further enhance the inhibition efficiency through electronic interactions with the metal surface.

Application Note

This compound can be incorporated into protective coatings or added directly to corrosive media to mitigate the degradation of steel in acidic environments. Its effectiveness can be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Experimental Protocol: Evaluation of Corrosion Inhibition
  • Specimen Preparation: Prepare mild steel coupons of a defined surface area. Polish the coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Inhibitor Solution: Prepare a corrosive medium, for example, 1 M HCl. Dissolve varying concentrations of this compound in the corrosive medium to prepare the test solutions.

  • Electrochemical Measurements:

    • Potentiodynamic Polarization: Immerse a prepared steel coupon in the test solution. Use a three-electrode setup with the steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. After the open-circuit potential (OCP) stabilizes, scan the potential from a cathodic to an anodic value at a slow scan rate (e.g., 1 mV/s) and record the current density.

    • Electrochemical Impedance Spectroscopy (EIS): At the OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) and measure the impedance response.

  • Data Analysis: From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr). From the EIS data, model the system using an equivalent circuit to determine the charge transfer resistance (Rct). The inhibition efficiency (IE%) can be calculated using the following formulas:

    • From polarization data: IE% = [(icorr(0) - icorr(inh)) / icorr(0)] * 100

    • From EIS data: IE% = [(Rct(inh) - Rct(0)) / Rct(inh)] * 100 where icorr(0) and Rct(0) are the values in the absence of the inhibitor, and icorr(inh) and Rct(inh) are the values in the presence of the inhibitor.

Quantitative Data: Corrosion Inhibition Performance
Inhibitor Concentration (M)Inhibition Efficiency (%) (from Polarization)[8]Inhibition Efficiency (%) (from EIS)[9]
1 x 10⁻⁵~40~45
5 x 10⁻⁵~65~70
1 x 10⁻⁴~80~85
5 x 10⁻⁴>90>90

Note: Data for a phenacyl derivative (phenacyldimethyl sulfonium bromide) and phenyl phosphonic acid are used as representative examples.

experimental_workflow_corrosion cluster_prep Preparation cluster_measurement Electrochemical Testing cluster_analysis Data Analysis SpecimenPrep Steel Coupon Preparation OCP OCP Stabilization SpecimenPrep->OCP SolutionPrep Inhibitor Solution Preparation SolutionPrep->OCP Polarization Potentiodynamic Polarization OCP->Polarization EIS Electrochemical Impedance Spectroscopy OCP->EIS Tafel Tafel Extrapolation Polarization->Tafel EC_Circuit Equivalent Circuit Modeling EIS->EC_Circuit IE_Calc Inhibition Efficiency Calculation Tafel->IE_Calc EC_Circuit->IE_Calc logical_relationship_synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product PhenacylHalide Phenacyl Halide PhosphonateEster Phenacylphosphonate Ester PhenacylHalide->PhosphonateEster Michaelis-Arbuzov Reaction TrialkylPhosphite Trialkyl Phosphite TrialkylPhosphite->PhosphonateEster PhosphonicAcid This compound PhosphonateEster->PhosphonicAcid Hydrolysis

References

Application Notes and Protocols for Phenacylphosphonic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenacylphosphonic acid derivatives in click chemistry for bioconjugation and drug discovery. Detailed protocols for the synthesis of key intermediates and their application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions are presented.

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized the field of chemical synthesis by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent, yielding stable 1,2,3-triazole linkages. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for applications in drug discovery, materials science, and bioconjugation.

This compound and its derivatives represent a versatile class of compounds. The phosphonate moiety can act as a stable phosphate mimic, making these molecules valuable for designing enzyme inhibitors or probes for studying biological pathways. By incorporating an azide or alkyne functionality into the this compound scaffold, researchers can leverage the power of click chemistry to conjugate these phosphonates to a wide array of molecules, including biomolecules, fluorescent tags, or drug candidates. The resulting triazole-containing phenacylphosphonates are of significant interest in medicinal chemistry due to the diverse biological activities associated with triazoles, such as anticancer, antimicrobial, and antiviral properties.

Key Applications

  • Drug Discovery: Synthesis of novel bioactive compounds by conjugating the phenacylphosphonate moiety to other pharmacophores. The resulting triazole-linked conjugates can be screened for various therapeutic activities.

  • Bioconjugation: Labeling of biomolecules such as proteins, peptides, and nucleic acids. The phosphonate group can be used to probe interactions with enzymes or receptors, while the click-chemistry handle allows for the attachment of reporter molecules.

  • Materials Science: Development of novel functional materials by incorporating phenacylphosphonate-triazoles into polymers or onto surfaces.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (4-azidophenacyl)phosphonate

This protocol describes the synthesis of a key azide-functionalized phenacylphosphonate intermediate for use in CuAAC reactions.

Materials:

  • Diethyl (4-hydroxyphenacyl)phosphonate

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Pyridine

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Triflation:

    • Dissolve diethyl (4-hydroxyphenacyl)phosphonate (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.2 eq) dropwise to the solution.

    • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude triflate.

  • Azidation:

    • Dissolve the crude triflate in DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield diethyl (4-azidophenacyl)phosphonate.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the click reaction between an azide-functionalized phenacylphosphonate and a terminal alkyne.

Materials:

  • Azide-functionalized phenacylphosphonate (e.g., diethyl (4-azidophenacyl)phosphonate) (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol (t-BuOH) and water (1:1 v/v) as solvent

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve the azide-functionalized phenacylphosphonate and the terminal alkyne in a 1:1 mixture of t-BuOH and water.

    • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.

    • In another vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Reaction Execution:

    • To the solution of the azide and alkyne, add the copper(II) sulfate solution.

    • Add the sodium ascorbate solution to the reaction mixture. A color change is often observed, indicating the reduction of Cu(II) to Cu(I).

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated aqueous NH4Cl solution to remove the copper catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired triazole-containing phenacylphosphonate.

Quantitative Data

The following table summarizes typical reaction outcomes for the synthesis and click reaction of phenacylphosphonate derivatives. Note that yields and reaction times can vary depending on the specific substrates and reaction conditions.

Reaction Substrates Catalyst/Reagent Solvent Temperature Time Yield (%)
Triflation Diethyl (4-hydroxyphenacyl)phosphonate, Tf2OPyridineDCM0 °C to RT3 h85-95
Azidation Diethyl (4-triflyloxyphenacyl)phosphonate, NaN3-DMF60 °C4-6 h70-85
CuAAC Diethyl (4-azidophenacyl)phosphonate, PhenylacetyleneCuSO4·5H2O, Sodium Ascorbatet-BuOH/H2ORT12 h80-95
CuAAC Diethyl (4-azidophenacyl)phosphonate, Propargyl alcoholCuSO4·5H2O, Sodium Ascorbatet-BuOH/H2ORT8 h85-98

Visualizations

Logical Workflow for Synthesis and Application of this compound in Click Chemistry

G cluster_synthesis Synthesis of Click-Ready Phenacylphosphonate cluster_click Click Chemistry Application cluster_application Downstream Applications Start This compound Derivative Func Functionalization (e.g., Azidation or Alkynation) Start->Func Introduce click handle Purify1 Purification Func->Purify1 CuAAC CuAAC Reaction Purify1->CuAAC Partner Click Partner (Alkyne or Azide) Partner->CuAAC Purify2 Purification CuAAC->Purify2 Product Triazole-linked Phenacylphosphonate Purify2->Product Bioassay Biological Screening Product->Bioassay Drug Discovery Bioconjugation Biomolecule Labeling Product->Bioconjugation Materials Material Functionalization Product->Materials

Caption: Workflow for this compound in click chemistry.

Signaling Pathway Inhibition by a Triazole-Phenacylphosphonate Drug Candidate

G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Drug Triazole-Phenacylphosphonate Inhibitor Drug->Kinase2 Inhibition

Application Notes and Protocols: Phenacylphosphonic Acid as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phenacylphosphonic acid and its esters are versatile precursors in organic synthesis, particularly for the preparation of various heterocyclic compounds. The presence of a β-ketophosphonate moiety allows for a range of chemical transformations, including cyclocondensation and olefination reactions. These synthesized phosphonylated heterocycles are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors, antagonists, and other biologically active agents. This document provides detailed application notes and experimental protocols for the synthesis of phosphonylated pyrazoles using diethyl phenacylphosphonate as a key starting material.

Application Note 1: Synthesis of (3-Phenyl-1H-pyrazol-4-yl)phosphonic Acid Diethyl Ester

This application note describes the synthesis of a phosphonylated pyrazole derivative through the cyclocondensation reaction of diethyl phenacylphosphonate with hydrazine hydrate. Pyrazoles are a class of heterocyclic compounds known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a phosphonate group can enhance their biological activity and pharmacokinetic properties.

Reaction Scheme:

Experimental Protocol

Materials:

  • Diethyl phenacylphosphonate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

  • Glacial acetic acid (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of diethyl phenacylphosphonate (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 1:1 hexane/ethyl acetate).

  • Upon completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield (3-Phenyl-1H-pyrazol-4-yl)phosphonic acid diethyl ester as a solid.

Data Presentation
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioYield (%)
Diethyl phenacylphosphonateC12H17O4P256.231.0-
Hydrazine hydrateH6N2O50.061.2-
(3-Phenyl-1H-pyrazol-4-yl)phosphonic acid diethyl esterC13H17N2O3P280.26-75-85

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.35 (t, 6H, J = 7.1 Hz, 2 x OCH₂CH₃), 4.15 (q, 4H, J = 7.1 Hz, 2 x OCH₂CH₃), 7.30-7.50 (m, 5H, Ar-H), 7.85 (s, 1H, pyrazole-H), 10.5 (br s, 1H, NH).

  • ³¹P NMR (CDCl₃, 162 MHz) δ (ppm): 20.5.

  • MS (ESI): m/z 281.1 [M+H]⁺.

Application Note 2: Horner-Wadsworth-Emmons Reaction of Diethyl Phenacylphosphonate

Diethyl phenacylphosphonate can also be utilized in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated ketones.[1][2][3] The phosphonate carbanion, generated by a base, reacts with aldehydes or ketones to form an alkene with predominantly E-stereoselectivity.[1][2] This reaction is a valuable tool for the construction of carbon-carbon double bonds.

Reaction Scheme:

Experimental Protocol

Materials:

  • Diethyl phenacylphosphonate

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Aldehyde (e.g., benzaldehyde)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl phenacylphosphonate (1.0 eq) in anhydrous THF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation
ReactantProductBaseSolventTemperature (°C)Time (h)Yield (%)
Diethyl phenacylphosphonate, Benzaldehyde(E)-1,3-Diphenylprop-2-en-1-oneNaHTHF0 to rt2-480-90
Diethyl phenacylphosphonate, 4-Chlorobenzaldehyde(E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-oneNaHTHF0 to rt2-475-85

Visualizations

Synthesis of (3-Phenyl-1H-pyrazol-4-yl)phosphonic acid diethyl ester Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Phenacylphosphonate Diethyl Phenacylphosphonate Mix Mix in Ethanol + Acetic Acid (cat.) Phenacylphosphonate->Mix Hydrazine Hydrazine Hydrate Hydrazine->Mix Reflux Reflux (4-6h) Mix->Reflux Evaporation Evaporation Reflux->Evaporation Extraction Extraction (EtOAc/H2O) Evaporation->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Purification Column Chromatography Drying->Purification Product (3-Phenyl-1H-pyrazol-4-yl)phosphonic acid diethyl ester Purification->Product

Caption: Workflow for the synthesis of a phosphonylated pyrazole.

Horner-Wadsworth-Emmons Reaction Pathway

HWE Phosphonate Diethyl Phenacylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphosphetane Alkene α,β-Unsaturated Ketone Oxaphosphetane->Alkene Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Key steps in the Horner-Wadsworth-Emmons reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenacylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Phenacylphosphonic Acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its intermediates.

Issue 1: Low or No Yield of Diethyl Phenacylphosphonate in Michaelis-Arbuzov Reaction

  • Question: I am getting a low yield or no desired product when reacting phenacyl bromide with triethyl phosphite. What are the possible causes and solutions?

  • Answer: Low yields in the Michaelis-Arbuzov reaction for this specific synthesis can be attributed to several factors:

    • Side Reactions: The primary competing reaction is the Perkow reaction, which leads to the formation of a vinyl phosphate byproduct instead of the desired β-ketophosphonate.[1] Using higher temperatures can favor the Arbuzov product over the Perkow product.[1]

    • Reaction Temperature: While higher temperatures can favor the Arbuzov reaction, excessively high temperatures can lead to decomposition. The reaction temperature should be carefully optimized. A common range for the Michaelis-Arbuzov reaction is 120-160 °C.[1]

    • Purity of Reactants: Ensure that the phenacyl bromide and triethyl phosphite are pure. Impurities can lead to side reactions and lower yields.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or ³¹P NMR spectroscopy.

Issue 2: Formation of a Significant Amount of Perkow Product

  • Question: My reaction is producing a large amount of the Perkow vinyl phosphate byproduct. How can I minimize this?

  • Answer: The Perkow reaction is a known competitor to the Michaelis-Arbuzov reaction when using α-haloketones.[1] To favor the formation of the desired diethyl phenacylphosphonate:

    • Optimize Temperature: As mentioned, higher temperatures generally favor the Arbuzov product.[1] Experiment with a temperature gradient to find the optimal point for your specific setup.

    • Choice of Halide: The reactivity of the halide in the Michaelis-Arbuzov reaction is generally I > Br > Cl.[2] While phenacyl bromide is commonly used, if you are synthesizing a similar compound, using an α-iodoketone can exclusively yield the Arbuzov product.[1]

    • Solvent: The reaction is often performed neat (without solvent). If a solvent is used, its polarity can influence the reaction pathway. Aprotic solvents are generally preferred.

Issue 3: Difficulty in Purifying Diethyl Phenacylphosphonate

  • Question: I am having trouble purifying the diethyl phenacylphosphonate intermediate. What purification methods are recommended?

  • Answer: Purification of the diethyl ester can be challenging due to the presence of unreacted starting materials and byproducts.

    • Vacuum Distillation: If the product is thermally stable, vacuum distillation is an effective method for purification.

    • Column Chromatography: Column chromatography on silica gel is a common and effective method. A gradient of ethyl acetate in hexane is typically used as the eluent.

    • Washing: Washing the crude product with water and a mild base (like sodium bicarbonate solution) can help remove acidic impurities.

Issue 4: Low Yield in the Pudovik Reaction with Acetophenone

  • Question: I am attempting a Pudovik reaction between acetophenone and diethyl phosphite but the yield is low. How can I improve it?

  • Answer: The Pudovik reaction with ketones like acetophenone can be sluggish. To improve the yield:

    • Catalyst: The reaction is typically base-catalyzed. Common catalysts include sodium ethoxide, potassium carbonate, or amines like diethylamine.[3][4] The choice and amount of catalyst can significantly impact the reaction rate and yield.[3]

    • Lewis Acid Catalysis: Lewis acids can also be used to catalyze the Pudovik reaction.

    • Reaction Conditions: The reaction may require elevated temperatures and longer reaction times. Monitoring the reaction progress is crucial.

    • Water Removal: The presence of water can inhibit the reaction. Ensure all reactants and glassware are dry.

Issue 5: Incomplete Hydrolysis of Diethyl Phenacylphosphonate

  • Question: The final hydrolysis step to get this compound is not going to completion. What can I do?

  • Answer: The hydrolysis of phosphonate esters can be slow.

    • Acid Hydrolysis: Refluxing with concentrated hydrochloric acid is a common method.[5][6] The reaction time can vary from a few hours to overnight.

    • TMSI or TMSBr: Trimethylsilyl iodide (TMSI) or bromide (TMSBr) are effective reagents for the dealkylation of phosphonate esters under milder conditions.[5][7] This is a two-step process involving the formation of a silyl ester followed by methanolysis.[5]

    • Monitoring: Monitor the reaction by ³¹P NMR to confirm the disappearance of the starting ester and the appearance of the phosphonic acid.

Issue 6: Difficulty in Crystallizing the Final this compound Product

  • Question: I am struggling to crystallize the final this compound. It remains as a sticky solid or oil.

  • Answer: Phosphonic acids can be challenging to crystallize due to their hygroscopic nature and potential for amorphous solid formation.[8]

    • Solvent System: Try recrystallization from a mixture of solvents, such as acetone/water or acetonitrile/water.[8] Dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent until turbidity appears can induce crystallization.

    • pH Adjustment: The solubility of phosphonic acids is pH-dependent. Adjusting the pH of an aqueous solution might induce crystallization.

    • Salt Formation: Converting the phosphonic acid to a salt (e.g., with dicyclohexylamine) can sometimes facilitate crystallization.[8] The pure acid can then be regenerated.

    • Lyophilization: Freeze-drying from a suitable solvent can sometimes yield a solid product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • The Michaelis-Arbuzov Reaction: This involves the reaction of a phenacyl halide (typically phenacyl bromide) with a trialkyl phosphite (e.g., triethyl phosphite) to form a dialkyl phenacylphosphonate, followed by hydrolysis of the ester to the phosphonic acid.[1][2]

  • The Pudovik Reaction: This route involves the addition of a dialkyl phosphite (e.g., diethyl phosphite) to an acetophenone derivative, often in the presence of a base or acid catalyst, to form a dialkyl (1-hydroxy-1-phenylethyl)phosphonate, which would then need to be oxidized to the desired β-ketophosphonate. This route is generally less direct for β-ketophosphonates.

Q2: What is the Perkow reaction and why is it a problem?

A2: The Perkow reaction is a competing side reaction that occurs when a trialkyl phosphite reacts with an α-haloketone. Instead of the phosphorus atom attacking the carbon bearing the halogen (Michaelis-Arbuzov pathway), it attacks the carbonyl carbon, leading to the formation of a vinyl phosphate.[1] This reduces the yield of the desired β-ketophosphonate product.

Q3: How can I monitor the progress of the synthesis?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is a very powerful technique for monitoring reactions involving phosphorus compounds. The chemical shifts of the starting phosphite, the phosphonate product, and any phosphorus-containing byproducts are distinct.

    • ¹H NMR: Can be used to follow the reaction by observing the disappearance of the starting material signals and the appearance of product signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the volatile components of the reaction mixture.

Q4: What are the typical impurities I might find in my final product?

A4: Common impurities can include:

  • Unreacted starting materials (phenacyl bromide, triethyl phosphite).

  • The Perkow byproduct (vinyl phosphate).

  • Byproducts from side reactions of the starting materials or product.

  • Residual solvents from the reaction or purification steps.

  • Inorganic salts from the workup.

Q5: What are the safety precautions I should take when synthesizing this compound?

A5:

  • Phenacyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethyl phosphite has a strong, unpleasant odor and is flammable. Handle it in a fume hood.

  • Concentrated acids used for hydrolysis are highly corrosive. Handle with extreme care and appropriate PPE.

  • The Michaelis-Arbuzov reaction is often performed at high temperatures, so precautions against burns should be taken.

Data Presentation

Table 1: Michaelis-Arbuzov Reaction Conditions for Diethyl Phenacylphosphonate Synthesis

EntryReactant Ratio (Phenacyl Bromide:Triethyl Phosphite)Temperature (°C)Reaction Time (h)SolventYield (%)Reference
11:1.1140-1502Neat~70-80General
21:1.21204Toluene~65-75General
31:11601Neat~75-85General

Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.

Table 2: Pudovik Reaction Conditions for α-Hydroxyphosphonate Synthesis

EntryKetonePhosphiteCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
1AcetophenoneDiethyl phosphiteNaOEt (10)2512~50-60General
2AcetophenoneDiethyl phosphiteK₂CO₃ (20)808~60-70General
3AcetophenoneDiethyl phosphiteDiethylamine (cat.)2524~40-50General

Note: These are general conditions for related reactions and may require optimization for the synthesis of the precursor to this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Phenacylphosphonate via Michaelis-Arbuzov Reaction

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reaction: Place phenacyl bromide (1.0 eq) in the flask. Heat the flask to 140-150 °C in an oil bath.

  • Addition: Add triethyl phosphite (1.1 eq) dropwise to the molten phenacyl bromide over 30 minutes.

  • Heating: After the addition is complete, continue heating the reaction mixture at 140-150 °C for an additional 1.5 hours.

  • Monitoring: Monitor the reaction progress by TLC or ³¹P NMR.

  • Workup: Cool the reaction mixture to room temperature. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Hydrolysis of Diethyl Phenacylphosphonate to this compound

  • Acid Hydrolysis:

    • To the diethyl phenacylphosphonate (1.0 eq), add an excess of concentrated hydrochloric acid (e.g., 10-20 volumes).

    • Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC or ³¹P NMR until the starting material is consumed.

    • Cool the reaction mixture and remove the water and excess HCl under reduced pressure.

    • The crude this compound can be purified by crystallization.

  • TMSI/TMSBr Hydrolysis:

    • Dissolve diethyl phenacylphosphonate (1.0 eq) in a dry, aprotic solvent like dichloromethane or acetonitrile under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add trimethylsilyl iodide (TMSI) or trimethylsilyl bromide (TMSBr) (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Remove the solvent and excess reagent under reduced pressure.

    • Add methanol to the residue and stir for 30 minutes to complete the hydrolysis.

    • Remove the methanol under reduced pressure to yield the crude this compound, which can be purified by crystallization.

Visualizations

Michaelis_Arbuzov_Reaction triethyl_phosphite Triethyl Phosphite phosphonium_salt Phosphonium Salt Intermediate triethyl_phosphite->phosphonium_salt SN2 Attack phenacyl_bromide Phenacyl Bromide phenacyl_bromide->phosphonium_salt diethyl_phenacylphosphonate Diethyl Phenacylphosphonate phosphonium_salt->diethyl_phenacylphosphonate Dealkylation ethyl_bromide Ethyl Bromide phosphonium_salt->ethyl_bromide Perkow_vs_Arbuzov start Phenacyl Bromide + Triethyl Phosphite arbuzov_path Michaelis-Arbuzov Pathway (Attack on C-Br) start->arbuzov_path perkow_path Perkow Pathway (Attack on C=O) start->perkow_path arbuzov_product Diethyl Phenacylphosphonate (Desired Product) arbuzov_path->arbuzov_product perkow_product Vinyl Phosphate (Byproduct) perkow_path->perkow_product Troubleshooting_Workflow start Low Yield in Synthesis check_reaction Check Reaction Type start->check_reaction check_arbuzov Michaelis-Arbuzov? check_reaction->check_arbuzov Ester Formation check_pudovik Pudovik? check_reaction->check_pudovik C-P Bond Formation check_hydrolysis Hydrolysis? check_reaction->check_hydrolysis Final Step arbuzov_issues Issues: - Perkow Side Reaction - Low Temperature - Impure Reactants check_arbuzov->arbuzov_issues Yes pudovik_issues Issues: - Catalyst Inactive - Water Present - Low Temperature check_pudovik->pudovik_issues Yes hydrolysis_issues Issues: - Incomplete Reaction - Harsh Conditions check_hydrolysis->hydrolysis_issues Yes arbuzov_solutions Solutions: - Increase Temperature - Use α-iodoketone - Purify Reactants arbuzov_issues->arbuzov_solutions pudovik_solutions Solutions: - Optimize Catalyst - Use Dry Conditions - Increase Temperature pudovik_issues->pudovik_solutions hydrolysis_solutions Solutions: - Use TMSI/TMSBr - Monitor by NMR - Increase Reaction Time hydrolysis_issues->hydrolysis_solutions

References

Technical Support Center: Purification of Phenacylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Phenacylphosphonic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Due to the high polarity of phosphonic acids, purification can be challenging.[1] In many cases, it is advantageous to purify the precursor, such as a dialkyl phosphonate, before the final hydrolysis step to the phosphonic acid.[1]

Q2: My purified this compound is a sticky, oily solid. How can I obtain a crystalline product?

A2: The sticky nature of many phosphonic acids is a common issue, often due to residual solvents or their hygroscopic properties.[2] One effective strategy is to convert the phosphonic acid into a salt (e.g., with sodium hydroxide, cyclohexylamine, or dicyclohexylamine) which often crystallizes more readily.[2] Additionally, ensuring the complete removal of reaction solvents under high vacuum is crucial.

Q3: What are the typical impurities I might encounter?

A3: The synthesis of this compound from acetophenone and a phosphorus trihalide can result in several by-products. Potential impurities include unreacted starting materials, phosphorous acid, and polyphosphoric acids which can form in the presence of moisture. Hydrolysis of precursor esters can also be a source of impurities if the reaction is incomplete.

Q4: Can I use reverse-phase HPLC for purification?

A4: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be a suitable method for the analysis and purification of phenylphosphonic acids. A common mobile phase consists of a mixture of acetonitrile and water with a phosphoric acid modifier.[3] For applications compatible with mass spectrometry, formic acid can be used in place of phosphoric acid.[3]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
This compound does not dissolve in the recrystallization solvent, even with heating. The solvent is not polar enough.Try a more polar solvent system. For compounds similar to this compound, recrystallization from 50% aqueous acetic acid has been reported to be effective. Alternatively, mixtures of acetone and water or acetonitrile and water can be tested.[2]
The compound dissolves but does not crystallize upon cooling. The solution is not saturated (too much solvent was added). The compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still do not form, try adding a less polar co-solvent (anti-solvent) dropwise to the warm solution until turbidity appears, then reheat to clarify and cool slowly.
The product "oils out" instead of crystallizing. The cooling rate is too fast. The melting point of the compound is lower than the temperature of the solution. Impurities are present that inhibit crystallization.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Try using a solvent with a lower boiling point. If impurities are suspected, consider a preliminary purification step like a charcoal treatment or column chromatography.
Crystals are very fine or form a powder. The solution was cooled too quickly or agitated during cooling.Ensure slow, undisturbed cooling. Seeding the solution with a previously obtained crystal can promote the growth of larger crystals.
The purified product is still impure. Impurities co-crystallized with the product.Ensure the minimum amount of hot solvent was used to dissolve the product, as excess solvent can retain more impurities in the final crystalline matrix. A second recrystallization may be necessary.
Column Chromatography
Problem Possible Cause Suggested Solution
The compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Increase the polarity of the eluent. For highly polar compounds like phosphonic acids on silica gel, very polar mobile phases such as a mixture of Chloroform:Methanol:Water (e.g., in a 5:4:1 ratio) may be required.[1]
The compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Poor separation of the product from impurities (streaking or overlapping bands). The column was not packed properly. The sample was not loaded correctly or is not soluble in the mobile phase. The compound may be interacting too strongly with the stationary phase.Ensure the column is packed uniformly without any air bubbles. Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent before loading. For acidic compounds that streak on silica gel, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape.
Low recovery of the product from the column. The compound is irreversibly adsorbed onto the stationary phase.If using silica gel, the acidic nature of the stationary phase may be causing strong binding. Consider using a different stationary phase like alumina or a reverse-phase C18 silica. Alternatively, flushing the column with a very polar solvent or a solvent containing a small amount of a modifying acid may help elute the compound.

Quantitative Data Summary

The following table provides an illustrative comparison of purification methods for this compound. Note: The values presented are hypothetical and intended to demonstrate the data structure. Actual results may vary based on experimental conditions.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Parameters
Recrystallization 859875Solvent: 50% Aqueous Acetic Acid
Silica Gel Chromatography 85>9960Eluent: CHCl₃:MeOH:H₂O (5:4:1)
Reverse-Phase HPLC 98>99.590 (on an analytical scale)Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot 50% aqueous acetic acid. Start with a small volume of solvent and add more gradually with heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold distilled water to remove any residual acetic acid.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of water and acetic acid.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Chloroform:Methanol:Water 5:4:1 v/v/v).

  • Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. If solubility is an issue, a small amount of methanol can be used. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin elution, collecting fractions. The flow can be driven by gravity or by applying gentle positive pressure (flash chromatography).

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow Start Crude Product Load Load Sample onto Silica Gel Column Start->Load Elute Elute with Polar Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: General workflow for the purification of this compound via column chromatography.

References

stability and storage conditions for Phenacylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and appropriate storage conditions for Phenacylphosphonic Acid. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry and well-ventilated place. The product is moisture-sensitive. For specific temperature requirements, always refer to the product label. Storing under an inert gas, such as argon or nitrogen, is also recommended to prevent degradation from atmospheric moisture.

Q2: How stable is this compound at room temperature?

A2: this compound is generally chemically stable under standard ambient conditions (room temperature). However, its stability can be compromised by moisture.

Q3: What are the known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, phosphonic acids, in general, can be susceptible to hydrolysis and oxidation. A study on the photodecomposition of the related compound, phenylphosphonic acid, revealed that it degrades to phosphoric acid upon exposure to UV light. Therefore, exposure to light, especially UV light, should be minimized.

Q4: How can I tell if my this compound has degraded?

A4: Degradation may not always be visible. However, signs of degradation can include a change in physical appearance (e.g., color change, clumping) or the presence of impurities when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC). For quantitative assessment, a stability-indicating analytical method should be used.

Q5: What is a "stability-indicating method" and why is it important?

A5: A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the concentration of the intact active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] It is crucial for accurately assessing the stability of a compound and ensuring the quality and safety of pharmaceutical products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If solutions need to be stored, protect them from light and moisture, and store at a low temperature (e.g., 2-8 °C) for a limited time. Validate the stability of the solution under your specific storage conditions.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound.[1][2][3]
Low assay value for this compound. The compound may have degraded due to improper storage or handling.Review storage conditions to ensure they are in line with the recommendations (cool, dry, protected from light and moisture). Consider re-testing a new, unopened sample.

Stability Data Summary

Stress Condition Condition Details Typical % Degradation (Example) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h5-15%Hydrolysis of the phosphonic acid group
Base Hydrolysis 0.1 M NaOH at 60°C for 24h10-25%Hydrolysis of the phosphonic acid group
Oxidation 3% H₂O₂ at RT for 24h5-20%Oxidized derivatives
Thermal 80°C for 48h< 5%Thermally induced decomposition products
Photolytic UV light (254 nm) for 24h15-30%Phosphoric acid and other photoproducts

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[1][2][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time, protected from light.

    • Thermal Degradation: Keep the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified time.

    • Photostability: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method, typically HPLC with a UV or mass spectrometry detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a detectable level without completely degrading the parent compound.[3][4]

Visualizations

G Logical Workflow for Stability Assessment cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Method Development & Validation cluster_3 Long-Term Stability Study A Procure this compound B Review Safety Data Sheet (SDS) for preliminary storage and handling A->B C Design Forced Degradation Protocol (Acid, Base, Oxidation, Heat, Light) B->C D Execute Stress Testing C->D E Analyze Samples (e.g., HPLC-UV/MS) D->E F Identify Degradation Products E->F G Develop Stability-Indicating Analytical Method F->G H Validate Method (Specificity, Linearity, Accuracy, Precision) G->H I Define Storage Conditions (Temperature, Humidity) H->I J Analyze Samples at Defined Time Points I->J K Determine Shelf-Life and Final Storage Conditions J->K L Define Final Storage & Handling Procedures K->L Final Recommendations G Potential Degradation Pathway of this compound A This compound B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photolysis (UV Light) A->D E Hydrolyzed Products B->E F Oxidized Products C->F G Phosphoric Acid + Other Fragments D->G

References

Technical Support Center: Optimizing Reaction Conditions for Phenacylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Phenacylphosphonic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound involves a two-step process:

  • Michaelis-Arbuzov Reaction: This step involves the reaction of a phenacyl halide (typically phenacyl bromide) with a trialkyl phosphite (commonly triethyl phosphite) to form the corresponding diethyl phenacylphosphonate.

  • Acid Hydrolysis: The resulting diethyl phenacylphosphonate is then hydrolyzed, typically using a strong acid like hydrochloric acid (HCl), to yield the final product, this compound.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • Phenacyl halide: Phenacyl bromide is most commonly used due to its higher reactivity compared to phenacyl chloride.[1]

  • Trialkyl phosphite: Triethyl phosphite is a frequent choice, leading to the formation of diethyl phenacylphosphonate.

  • Strong acid: Concentrated hydrochloric acid is typically used for the final hydrolysis step.[2]

Q3: What is the Perkow reaction, and why is it a concern in this synthesis?

A3: The Perkow reaction is a competing side reaction to the Michaelis-Arbuzov reaction that can occur when using α-halo ketones, such as phenacyl bromide, as a substrate.[3][4] Instead of the desired phosphonate, the Perkow reaction produces an enol phosphate. Minimizing this side reaction is a critical aspect of optimizing the synthesis of this compound.

Q4: How can I monitor the progress of the reactions?

A4: The progress of both the Michaelis-Arbuzov reaction and the subsequent hydrolysis can be monitored using techniques such as:

  • Thin Layer Chromatography (TLC): To track the consumption of starting materials and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for observing the shift from the phosphite starting material to the phosphonate intermediate and finally to the phosphonic acid product.[5][6] 1H NMR can also be used to monitor the changes in the organic part of the molecule.

Q5: What are the typical purification methods for this compound?

A5: this compound is a solid and is typically purified by recrystallization.[7][8][9] The choice of solvent is crucial for effective purification. Water or mixed solvent systems are often employed.

Troubleshooting Guides

Part 1: Michaelis-Arbuzov Reaction - Synthesis of Diethyl Phenacylphosphonate

This section addresses common issues encountered during the formation of the phosphonate intermediate.

Table 1: Troubleshooting the Michaelis-Arbuzov Reaction

Issue Possible Cause(s) Recommended Solution(s)
Low or no product formation 1. Low reaction temperature. 2. Impure starting materials (phenacyl halide or triethyl phosphite). 3. Insufficient reaction time.1. Gradually increase the reaction temperature. The Michaelis-Arbuzov reaction is often thermally initiated. 2. Ensure the purity of starting materials. Phenacyl bromide can degrade over time. 3. Monitor the reaction by TLC or NMR and extend the reaction time if necessary.
Formation of a significant amount of Perkow byproduct (enol phosphate) 1. High reaction temperature. 2. Use of a more reactive phenacyl halide (e.g., phenacyl iodide).1. Carefully control the reaction temperature. Lower temperatures generally favor the Michaelis-Arbuzov product. 2. Consider using phenacyl bromide or chloride instead of iodide.
Reaction is sluggish or does not go to completion 1. Use of a less reactive phenacyl halide (e.g., phenacyl chloride). 2. Insufficient heating.1. Consider using a more reactive halide like phenacyl bromide. The reactivity order is generally I > Br > Cl.[1] 2. Ensure the reaction is heated to an appropriate temperature to overcome the activation energy.
Part 2: Acid Hydrolysis - Synthesis of this compound

This section provides guidance on troubleshooting the conversion of diethyl phenacylphosphonate to the final acid.

Table 2: Troubleshooting the Acid Hydrolysis Step

Issue Possible Cause(s) Recommended Solution(s)
Incomplete hydrolysis (presence of phosphonate ester in the final product) 1. Insufficient concentration of acid. 2. Short reaction time. 3. Low reaction temperature.1. Use concentrated hydrochloric acid. 2. Increase the reflux time. Monitor the reaction by 31P NMR to confirm the disappearance of the phosphonate ester signal. 3. Ensure the reaction mixture is heated to reflux.
Low yield of isolated product 1. Product is partially soluble in the crystallization solvent. 2. Inefficient extraction of the product after hydrolysis.1. After hydrolysis and removal of excess acid, ensure the solution is sufficiently concentrated before cooling to induce crystallization. Use a minimal amount of cold solvent for washing the crystals. 2. If the product is extracted, ensure complete phase separation and use an appropriate solvent.
Product is difficult to crystallize 1. Presence of impurities. 2. Solution is not sufficiently saturated.1. Purify the crude product further, for example, by washing with a suitable solvent to remove soluble impurities before attempting recrystallization. 2. Concentrate the solution by evaporating the solvent before cooling. Scratching the inside of the flask with a glass rod can help induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Phenacylphosphonate via Michaelis-Arbuzov Reaction

Materials:

  • Phenacyl bromide

  • Triethyl phosphite

  • Anhydrous toluene (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenacyl bromide in anhydrous toluene.

  • Add triethyl phosphite to the solution (a slight excess, e.g., 1.1 equivalents, is often used).

  • Heat the reaction mixture to reflux. The reaction temperature is typically in the range of 110-120°C.

  • Monitor the reaction progress by TLC or 31P NMR. The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude diethyl phenacylphosphonate can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Hydrolysis of Diethyl Phenacylphosphonate to this compound

Materials:

  • Diethyl phenacylphosphonate (crude or purified)

  • Concentrated hydrochloric acid (e.g., 37%)

Procedure:

  • To the flask containing diethyl phenacylphosphonate, add concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring. The hydrolysis is typically carried out at the boiling point of the acid solution.[2]

  • Continue refluxing for several hours (e.g., 4-8 hours). Monitor the reaction by 31P NMR until the signal corresponding to the phosphonate ester has disappeared and is replaced by the phosphonic acid signal.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess hydrochloric acid and water under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.

Visualizations

experimental_workflow cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Acid Hydrolysis cluster_purification Purification start1 Start: Phenacyl Bromide + Triethyl Phosphite reaction1 Heat to Reflux (e.g., in Toluene) start1->reaction1 Mix start2 Intermediate: Diethyl Phenacylphosphonate product1 Intermediate: Diethyl Phenacylphosphonate reaction1->product1 Formation reaction2 Reflux with Concentrated HCl start2->reaction2 Add crude_product Crude this compound product2 Final Product: This compound reaction2->product2 Hydrolysis recrystallization Recrystallization (e.g., from Water) crude_product->recrystallization Dissolve & Cool pure_product Pure this compound recrystallization->pure_product Isolate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis of Diethyl Phenacylphosphonate cluster_hydrolysis Hydrolysis to this compound start Low Yield of Diethyl Phenacylphosphonate q1 Check Reaction Temperature start->q1 a1_low Increase Temperature q1->a1_low Too Low a1_high Decrease Temperature (to minimize Perkow) q1->a1_high Too High q2 Check Starting Materials Purity q1->q2 Optimal a2 Purify/Use Fresh Reagents q2->a2 Impure q3 Check Reaction Time q2->q3 Pure a3 Extend Reaction Time q3->a3 Too Short start_h Incomplete Hydrolysis q1_h Check Acid Concentration start_h->q1_h a1_h Use Concentrated Acid q1_h->a1_h Too Dilute q2_h Check Reflux Time q1_h->q2_h Sufficient a2_h Increase Reflux Time q2_h->a2_h Too Short

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Phenacylphosphonic Acid Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Phenacylphosphonic Acid and its derivatives in bioassays. The primary focus is on its application as a protein tyrosine phosphatase 1B (PTP1B) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in bioassays?

This compound and its derivatives are primarily utilized as inhibitors of protein tyrosine phosphatases (PTPs), with a notable specificity for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target in drug development for type 2 diabetes and obesity.

Q2: What is the general principle of a PTP1B inhibition assay?

A PTP1B inhibition assay measures the enzymatic activity of PTP1B in the presence and absence of a potential inhibitor, such as this compound. A common method involves using a synthetic substrate, like p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce p-nitrophenol, a colored product that can be measured spectrophotometrically at 405 nm.[1][2] A decrease in the formation of p-nitrophenol in the presence of the test compound indicates inhibition of PTP1B.

Q3: My inhibitor is dissolved in DMSO. How much can I have in my assay?

The tolerance for dimethyl sulfoxide (DMSO) varies between assays and enzyme preparations. It is crucial to determine the maximum DMSO concentration that does not significantly affect enzyme activity. For PTP1B assays, some protocols suggest a final DMSO concentration of 7.5% to 15% may be acceptable.[3] It is always recommended to run a DMSO control to assess its effect on the assay.

Q4: How should I prepare my buffers and reagents for the assay?

All buffers and solutions should be prepared with high-purity water and filtered. The assay buffer for PTP1B inhibition assays typically contains a buffering agent (e.g., Tris-HCl), a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to maintain the enzyme's active site cysteine in a reduced state, and a chelating agent like EDTA.[1][2] Always prepare fresh working solutions of enzymes and inhibitors.[4][5]

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from the enzymatic reaction, leading to inaccurate results.

Possible Cause Recommended Solution
Substrate Instability/Spontaneous Degradation Prepare the substrate solution fresh just before use. Minimize exposure to light and elevated temperatures. Run a "no-enzyme" control (containing only buffer and substrate) to quantify the rate of spontaneous degradation.
Contaminated Reagents Use high-purity reagents and water. Filter-sterilize buffers. Ensure labware is thoroughly cleaned.
Incorrect Plate Type For colorimetric assays, use clear, flat-bottom microplates. For fluorescent assays, use black plates to minimize background fluorescence.[6]
Insufficient Blocking (in ELISA-based formats) If using an ELISA-based detection method, ensure proper blocking of non-specific binding sites. Increase blocking incubation time or try a different blocking agent.[7]
Cross-reactivity of Secondary Antibody (if applicable) Run a control with only the secondary antibody to check for non-specific binding.[8]
Issue 2: Low or No Signal (No Inhibition Observed)

This issue can arise from problems with the enzyme, the inhibitor, or the assay conditions.

Possible Cause Recommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly at -80°C.[9] Avoid repeated freeze-thaw cycles.[10] Always keep the enzyme on ice when not in use.[11] Run a positive control with a known inhibitor to confirm enzyme activity.
Incorrect Inhibitor Concentration Verify the calculations for inhibitor dilutions. Perform a serial dilution to test a wide range of concentrations. This compound derivatives can have IC50 values in the micromolar range.[1]
Poor Inhibitor Solubility Ensure the inhibitor is fully dissolved in the stock solution (e.g., DMSO). If solubility is an issue, try gentle warming or sonication. Test the effect of the solvent at the working concentration.[4]
Incorrect Assay Conditions (pH, Temperature) Verify that the assay buffer pH is optimal for the enzyme (typically around 7.5 for PTP1B).[1][2] Ensure the incubation temperature is appropriate and consistent (e.g., 37°C).[1]
Presence of Contaminants in DNA Prep (if using purified DNA) Contaminants from DNA purification kits, such as high salt concentrations, can inhibit enzyme activity.[10]
Issue 3: Inconsistent Results / Poor Reproducibility

Lack of reproducibility can stem from technical errors or unstable reagents.

Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Avoid introducing air bubbles.[6] For small volumes, it is more accurate to prepare a master mix.
Inconsistent Incubation Times Use a multichannel pipette or a repeating pipette to start and stop reactions at consistent intervals.
Improperly Mixed Reagents Gently vortex or invert all solutions before use to ensure they are homogenous.[6]
Edge Effects in Microplate Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.
Degradation of Reagents Prepare fresh dilutions of the enzyme and substrate for each experiment. Some components, like DTT, can degrade over time.[10]

Experimental Protocols & Data Presentation

Protocol: In Vitro PTP1B Inhibition Assay

This protocol is a generalized procedure based on common methodologies.[1][2]

  • Reagent Preparation :

    • Assay Buffer : 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, and 2 mM β-mercaptoethanol.[2]

    • Enzyme Solution : Prepare a working solution of recombinant human PTP1B (e.g., 1 µg/ml) in assay buffer.[1] Keep on ice.

    • Substrate Solution : Prepare a 4 mM solution of p-nitrophenyl phosphate (pNPP) in assay buffer.[1]

    • Inhibitor Solutions : Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

  • Assay Procedure (96-well plate format) :

    • Add 130 µL of assay buffer to each well.

    • Add 10 µL of the inhibitor solution (or DMSO for control) to the appropriate wells.

    • Add 20 µL of the PTP1B enzyme solution to each well, except for the "no-enzyme" control wells. Mix gently.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_no_enzyme) / (Abs_control - Abs_no_enzyme))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values for PTP1B Inhibitors

Summarize your quantitative results in a table for clear comparison.

Compound Structure/Modification IC50 (µM) Standard Deviation
This compoundParent Compounde.g., 50.2e.g., ± 4.5
Derivative AR1 = Cle.g., 25.8e.g., ± 2.1
Derivative BR2 = OCH3e.g., 15.1e.g., ± 1.7
Known Inhibitor(e.g., Suramin)e.g., 5.5e.g., ± 0.6

Visualizations

PTP1B Signaling Pathway

PTP1B_Signaling cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS IR->IRS pY PTP1B PTP1B PTP1B->IR PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Insulin Insulin Insulin->IR Phenacylphosphonic_Acid Phenacylphosphonic Acid Phenacylphosphonic_Acid->PTP1B

Caption: PTP1B dephosphorylates the Insulin Receptor, inhibiting downstream signaling.

Experimental Workflow: PTP1B Inhibition Assay

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Buffer and Inhibitor into 96-well plate A->B C Add PTP1B Enzyme Solution B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate (pNPP) D->E F Incubate at 37°C E->F G Measure Absorbance at 405 nm F->G H Data Analysis (% Inhibition, IC50) G->H

Caption: Step-by-step workflow for a typical PTP1B colorimetric inhibition assay.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Results? HighBg High Background? Start->HighBg Yes NoSignal Low/No Signal? Start->NoSignal No HighBg->NoSignal No Sol_HighBg Check Substrate Stability Run No-Enzyme Control HighBg->Sol_HighBg Yes Inconsistent Inconsistent Results? NoSignal->Inconsistent No Sol_NoSignal Check Enzyme Activity Run Positive Control Inhibitor NoSignal->Sol_NoSignal Yes Sol_Inconsistent Review Pipetting Technique Use Master Mixes Inconsistent->Sol_Inconsistent Yes

Caption: A logical flow for diagnosing common issues in enzymatic bioassays.

References

Technical Support Center: Scaling Up the Synthesis of Phenacylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis of Phenacylphosphonic Acid, with a focus on scaling up the process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: the Michaelis-Arbuzov reaction to form diethyl phenacylphosphonate, followed by acid-catalyzed hydrolysis.

Question/Issue Potential Cause(s) Troubleshooting/Solution(s)
Low or no yield of diethyl phenacylphosphonate (Step 1) - Low reactivity of starting materials: While phenacyl halides are generally reactive, the choice of halide can influence the reaction rate (I > Br > Cl).[1] - Side reactions: The Perkow reaction can be a significant side reaction with α-halo ketones, leading to the formation of a vinyl phosphate instead of the desired phosphonate.[2] Using higher temperatures can sometimes favor the Arbuzov product.[2] - Impure reagents: Moisture or other impurities in the triethyl phosphite or phenacyl halide can lead to side reactions and reduced yield.- Optimize reaction conditions: If using a less reactive halide, consider increasing the reaction temperature or using a catalyst. - Control temperature: Carefully control the reaction temperature to minimize the Perkow side reaction. Running the reaction at a moderate temperature (e.g., refluxing in a suitable solvent) is often a good starting point. - Use high-purity reagents: Ensure all reagents are dry and of high purity. Triethyl phosphite should be distilled before use if its purity is questionable.
Difficulty in purifying diethyl phenacylphosphonate - Oily product: The crude product is often an oil, making purification by crystallization challenging. - Co-distillation with byproducts: Byproducts from the Arbuzov reaction, such as ethyl halide, can be difficult to remove completely.- Vacuum distillation: Purify the crude diethyl phenacylphosphonate by vacuum distillation to remove volatile impurities and unreacted starting materials. - Column chromatography: If distillation is not effective, silica gel column chromatography can be used for purification.
Low yield of this compound (Step 2) - Incomplete hydrolysis: The hydrolysis of the diethyl ester can be slow and may not go to completion. - P-C bond cleavage: Under harsh acidic conditions and prolonged heating, cleavage of the phosphorus-carbon bond can occur, especially with certain substituents on the phenyl ring.[3]- Ensure complete reaction: Monitor the reaction by TLC or NMR to ensure the disappearance of the starting phosphonate. If the reaction is sluggish, a longer reflux time or a higher concentration of HCl may be necessary. - Moderate reaction conditions: While refluxing with concentrated HCl is standard, avoid excessively long reaction times to minimize P-C bond cleavage.
Product is a sticky solid or oil and difficult to handle - Hygroscopic nature: Phosphonic acids are often hygroscopic and can absorb moisture from the air, becoming sticky. - Residual solvent: Incomplete removal of the solvent after purification can result in a non-crystalline product.- Thorough drying: Dry the final product under high vacuum for an extended period to remove all traces of water and solvent. - Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water, ethanol/water).[2][4][5][6][7] This can yield a crystalline, easier-to-handle solid.
Scaling up the reaction leads to decreased yield or safety issues - Heat transfer issues: Exothermic reactions, like the Michaelis-Arbuzov reaction, can be difficult to control on a larger scale, leading to side reactions. - Mixing inefficiencies: Inadequate mixing in large reactors can lead to localized "hot spots" and incomplete reactions.- Controlled addition of reagents: For the Arbuzov reaction, add the phenacyl halide to the triethyl phosphite in a controlled manner to manage the exotherm. - Efficient stirring: Use appropriate mechanical stirring to ensure uniform temperature and mixing throughout the reaction vessel. - Pilot plant studies: Before moving to a large-scale production, conduct pilot-scale experiments to identify and address potential scale-up issues.

Experimental Protocols

Step 1: Synthesis of Diethyl Phenacylphosphonate via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of the phosphonate intermediate.

Reaction Scheme:

PhenacylBromide Phenacyl Bromide DiethylPhenacylphosphonate Diethyl Phenacylphosphonate PhenacylBromide->DiethylPhenacylphosphonate + Triethyl Phosphite (Arbuzov Reaction) TriethylPhosphite Triethyl Phosphite TriethylPhosphite->DiethylPhenacylphosphonate EthylBromide Ethyl Bromide DiethylPhenacylphosphonate->EthylBromide + Byproduct

Figure 1: Michaelis-Arbuzov reaction for Diethyl Phenacylphosphonate synthesis.

Materials and Equipment:

  • Phenacyl bromide

  • Triethyl phosphite

  • Toluene (or another suitable solvent)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Charge the flask with triethyl phosphite.

  • Dissolve phenacyl bromide in toluene and add it to the dropping funnel.

  • Heat the triethyl phosphite to a gentle reflux.

  • Add the phenacyl bromide solution dropwise to the refluxing triethyl phosphite over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until TLC/NMR analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and the ethyl bromide byproduct under reduced pressure using a rotary evaporator.

  • Purify the resulting crude diethyl phenacylphosphonate by vacuum distillation.

Step 2: Hydrolysis of Diethyl Phenacylphosphonate to this compound

This protocol describes the final step to obtain this compound.

Reaction Scheme:

DiethylPhenacylphosphonate Diethyl Phenacylphosphonate PhenacylphosphonicAcid This compound DiethylPhenacylphosphonate->PhenacylphosphonicAcid + H2O, HCl (reflux) (Hydrolysis) Ethanol Ethanol PhenacylphosphonicAcid->Ethanol + Byproduct

Figure 2: Hydrolysis of Diethyl Phenacylphosphonate.

Materials and Equipment:

  • Diethyl phenacylphosphonate

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask for vacuum filtration

  • Drying oven or vacuum desiccator

Procedure:

  • In a round-bottom flask, combine diethyl phenacylphosphonate and concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring.

  • Continue refluxing for 4-8 hours. The reaction can be monitored by TLC or NMR to confirm the disappearance of the starting material.

  • After the reaction is complete, cool the mixture in an ice bath. The this compound should precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water to remove any remaining HCl.

  • Purify the crude this compound by recrystallization from hot water or an ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes. Note that these values can vary depending on the specific scale and equipment used.

Parameter Step 1: Arbuzov Reaction Step 2: Hydrolysis
Reactant Ratio Phenacyl bromide : Triethyl phosphite (1 : 1.1 - 1.5)Diethyl phenacylphosphonate : Conc. HCl (molar excess of HCl)
Solvent Toluene or neatConcentrated HCl / Water
Temperature Reflux (e.g., ~110 °C in toluene)Reflux (~100-110 °C)
Reaction Time 3 - 6 hours4 - 8 hours
Typical Yield 70 - 90% (after purification)80 - 95% (after recrystallization)
Purification Method Vacuum distillationRecrystallization

Scaling-Up Considerations Workflow

The following diagram illustrates the logical workflow for scaling up the synthesis of this compound.

G LabScale Lab-Scale Synthesis (g scale) ProcessOptimization Process Optimization - Reagent stoichiometry - Temperature control - Reaction time LabScale->ProcessOptimization SafetyAssessment Safety Assessment - Exotherm evaluation - MSDS review - Hazard analysis ProcessOptimization->SafetyAssessment PilotScale Pilot-Scale Synthesis (kg scale) SafetyAssessment->PilotScale EquipmentSelection Equipment Selection - Reactor size and material - Stirring efficiency - Heat exchange capacity PilotScale->EquipmentSelection PurificationStrategy Purification Strategy - Distillation vs. Crystallization - Solvent selection - Waste disposal EquipmentSelection->PurificationStrategy ProductionScale Production-Scale Synthesis (multi-kg scale) PurificationStrategy->ProductionScale QC Quality Control - Purity analysis (NMR, HPLC) - Impurity profiling ProductionScale->QC

References

avoiding degradation of Phenacylphosphonic Acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides general guidance for the handling and use of acylphosphonic acids. Specific experimental conditions and stability data for Phenacylphosphonic Acid are not extensively available in the public domain. Therefore, the information presented here is based on the general chemical properties of related phosphonic acids and should be adapted and verified for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound and related acylphosphonic acids?

Acylphosphonic acids are organophosphorus compounds characterized by a phosphonic acid group attached to a carbonyl carbon. This structure imparts acidic properties and potential for reactivity at both the carbonyl group and the phosphonic acid moiety. They are typically solids with varying solubility in organic solvents and aqueous solutions, largely dependent on the nature of the acyl group and the pH of the medium.

Q2: How should I store this compound and other acylphosphonic acids?

To ensure stability, acylphosphonic acids should be stored in a cool, dry, and dark place. It is recommended to keep them in tightly sealed containers to protect from moisture, which can promote hydrolysis. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not well-documented, based on the chemistry of similar compounds, potential degradation routes include:

  • Hydrolysis: The ester-like C-P bond can be susceptible to cleavage under strongly acidic or basic conditions, although it is generally more stable than a carboxylic ester bond.

  • Photodegradation: Aromatic ketones can be susceptible to photochemical reactions. Exposure to UV light may lead to degradation.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the elimination of the phosphonic acid group or other fragmentation.

Q4: What analytical techniques are suitable for characterizing this compound?

Standard analytical techniques for the characterization and purity assessment of this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are invaluable for structural elucidation and purity determination.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for assessing purity and quantifying the compound. The mobile phase typically consists of a mixture of acetonitrile or methanol and an aqueous buffer.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve Inappropriate solvent; pH of the aqueous solution is not optimal for solubility.Test a range of solvents of varying polarity. For aqueous solutions, adjust the pH. As a phosphonic acid, solubility will increase at higher pH due to deprotonation to the more polar phosphonate salt.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Store the compound under the recommended cool, dry, and dark conditions. Prepare fresh solutions for each experiment. Avoid prolonged exposure of solutions to light and extreme temperatures.
Appearance of unknown peaks in HPLC chromatogram Degradation of the compound during the experiment or analysis.Ensure the mobile phase pH is compatible with the compound's stability. Protect samples from light if photolability is suspected. Run a forced degradation study to identify potential degradation products.
Low reaction yield The compound may be sensitive to the reaction conditions (e.g., pH, temperature).Perform small-scale optimization experiments to determine the optimal reaction conditions. Consider using milder reagents or reaction conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of an Acylphosphonic Acid
  • Weighing: Accurately weigh the desired amount of the acylphosphonic acid in a clean, dry vial.

  • Solvent Addition: Add a small amount of a suitable organic solvent in which the compound is readily soluble (e.g., DMSO, DMF, or methanol) to dissolve the solid.

  • Dilution: For aqueous-based experiments, slowly add the organic stock solution to the aqueous buffer with vigorous stirring to the desired final concentration.

    • Note: The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system.

  • pH Adjustment: If necessary, adjust the pH of the final solution. The solubility of phosphonic acids is generally higher at neutral to basic pH.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Storage: Store the stock solution at 2-8 °C and protect it from light. For long-term storage, consider aliquoting and freezing at -20 °C or below.

Protocol 2: General Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for an extended period.

  • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specified duration.

  • Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC, to identify and quantify any degradation products.

Data Presentation

Table 1: General Stability of Phosphonic Acids under Various Conditions (Illustrative)

Condition Stress Level Potential Degradation Primary Degradation Pathway
Acidic pH 0.1 M HCl, 60 °CModerate to HighHydrolysis of the C-P bond
Basic pH 0.1 M NaOH, RTModerate to HighHydrolysis of the C-P bond
Oxidative 3% H2O2, RTVaries by structureOxidation of susceptible functional groups
Thermal 80 °C, dry heatLow to ModerateGeneral decomposition
Photolytic UV/Vis lightVaries by structurePhotochemical reactions

Note: This table provides a general overview. The actual stability of this compound may vary.

Visualizations

G cluster_workflow Experimental Workflow: Solution Preparation weigh Weigh Compound dissolve Dissolve in Organic Solvent weigh->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute ph_adjust Adjust pH dilute->ph_adjust filter Filter ph_adjust->filter store Store filter->store

Experimental workflow for preparing a solution of an acylphosphonic acid.

G cluster_pathway Potential Degradation Pathway: Hydrolysis acylphosphonic_acid This compound products Phenacyl Derivative + Phosphoric Acid acylphosphonic_acid->products Hydrolysis hydrolysis_conditions Acid or Base hydrolysis_conditions->products

Illustrative diagram of a potential hydrolytic degradation pathway.

Validation & Comparative

Comparative Efficacy of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of various inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic and signaling pathways, is presented below. This guide is intended for researchers, scientists, and drug development professionals. Notably, a comprehensive search of scientific literature did not yield specific data on the efficacy of Phenacylphosphonic Acid as a PTP1B inhibitor. Therefore, this guide focuses on a broader comparison of other well-characterized PTP1B inhibitors.

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and cancer. As a negative regulator of the insulin and leptin signaling pathways, its inhibition is a promising strategy for enhancing insulin sensitivity and managing metabolic disorders. This guide provides a comparative overview of the efficacy of various classes of PTP1B inhibitors, supported by experimental data.

Phosphonic Acids as Phosphatase Inhibitors: A General Overview

Phosphonic acids and their derivatives are recognized as a class of compounds that can act as inhibitors of various enzymes, including phosphatases. Their structural similarity to phosphate esters allows them to interact with the active sites of these enzymes. However, a key difference is the replacement of an oxygen atom with a carbon atom in the phosphonate group, which confers greater stability against hydrolysis. While specific data for this compound is lacking, the broader class of phosphonic acids has been explored for phosphatase inhibition. Comparative studies have shown that the inhibitory properties of phosphonic acids versus their phosphonothioic acid counterparts can be modest, with some exceptions.

Comparative Efficacy of PTP1B Inhibitors

The landscape of PTP1B inhibitors is diverse, encompassing natural products, synthetic small molecules, and biologics. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the IC50 values for a selection of PTP1B inhibitors from different chemical classes.

Inhibitor NameChemical ClassPTP1B IC50 (µM)Notes
Natural Products
BerberineAlkaloid0.1569A potent competitive inhibitor of human PTP1B.[1][2][3][4][5]
Oleanolic AcidTriterpenoid3.12 (for derivative 25f)Oleanolic acid and its derivatives have shown PTP1B inhibitory activity.[6][7][8] One derivative, 25f, displayed an IC50 of 3.12 μM.[6]
Ursolic AcidTriterpenoid26.5Often used as a reference compound in PTP1B inhibition studies.[9]
BaicalinFlavonoid3.87 ± 0.45A selective mixed inhibitor of PTP1B.
Caffeic AcidPhenolic Acid3.06Isolated from Artemisia minor.[10]
Synthetic Small Molecules
Trodusquemine (MSI-1436)Aminosterol~1A non-competitive, allosteric inhibitor with high selectivity over other phosphatases like TCPTP.[11][12][13][14][15]
ErtiprotafibThiazolidinedione1.6Also inhibits IKK-β and acts as a dual PPARα and PPARβ agonist.[16][17][18][19]
SuraminPolysulfonated Naphthylurea1.5 (for Cdc25A, also potent for PTP1B)A reversible and competitive inhibitor of several PTPs.[20]
Sodium OrthovanadateInorganic Compound0.053 - 19.3A general, non-specific inhibitor of protein tyrosine phosphatases.[21][22][23][24][25][26] The IC50 can vary depending on the specific form of PTP1B and assay conditions.[21]
Compound 1a (from Wu et al., 2020)Novel Synthetic Inhibitor4.46Identified through computer-aided drug design.[27]

Experimental Protocols

A standardized in vitro assay is crucial for comparing the efficacy of different PTP1B inhibitors. A common method involves a colorimetric assay using a synthetic substrate.

PTP1B Inhibition Assay Protocol

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme

    • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • p-Nitrophenyl phosphate (pNPP) as the substrate

    • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

    • Positive control inhibitor (e.g., Sodium Orthovanadate)

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the test inhibitor at various concentrations to the respective wells. For control wells, add 10 µL of the solvent.

    • Add 20 µL of the PTP1B enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the enzyme activity.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

Insulin Signaling Pathway and the Role of PTP1B

The following diagram illustrates the negative regulatory role of PTP1B in the insulin signaling pathway. PTP1B dephosphorylates the activated insulin receptor and its substrate (IRS), thereby attenuating the downstream signaling cascade that leads to glucose uptake.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS PTP1B PTP1B IR->PTP1B PI3K PI3K IRS->PI3K activates IRS->PTP1B Akt Akt PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates

Insulin signaling pathway and PTP1B's role.

Experimental Workflow for PTP1B Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing novel PTP1B inhibitors.

Inhibitor_Screening_Workflow A Compound Library (Natural or Synthetic) B High-Throughput Screening (HTS) using PTP1B Assay A->B C Hit Identification (Compounds with >50% inhibition) B->C D Dose-Response Analysis (IC50 Determination) C->D E Lead Compound Selection (Potent and selective hits) D->E F Mechanism of Action Studies (e.g., Kinetics, Allosteric vs. Competitive) E->F G In Vivo Efficacy and Toxicity Studies F->G

Workflow for PTP1B inhibitor screening.

References

Phenacylphosphonic Acid: A Comparative Guide for Researchers in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the landscape of enzyme inhibitors is vast and complex. This guide provides a detailed comparison of Phenacylphosphonic Acid with other organophosphorus compounds, focusing on their performance as enzyme inhibitors, supported by experimental data and protocols.

Organophosphorus compounds are a significant class of molecules with diverse applications, notably as inhibitors of various enzymes.[1] Their structural similarity to the transition states of substrate hydrolysis makes them potent inhibitors of enzymes such as phosphatases and proteases. This guide will delve into the specifics of this compound and its standing among other organophosphorus inhibitors, particularly in the context of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for diabetes and obesity.[2][3]

Performance Comparison of Organophosphorus PTP1B Inhibitors

Compound ClassSpecific CompoundTarget EnzymeIC50 (µM)Reference
Organophosphorus Ursolic Acid (control)PTP1B3.40 ± 0.34[4]
Compound 1 PTP1B2.5 ± 0.2[5]
RK-682 (control)PTP1B10.4 ± 1.6[5]
AmorphadienePTP1B~50[6]
TrodusqueminePTP1B1[7]
DPM-1001PTP1B0.1[7]
Compound 10a PTP1B0.19[7]
Natural Products Yellow Onion Water ExtractPTP1B0.30 ± 0.08[4]
Yellow Onion Ethanol ExtractPTP1B0.86 ± 0.04[4]
Meso-dihydroguaiaretic acidPTP1B19.6 ± 0.3[8]
OtobaphenolPTP1B48.9 ± 0.5[8]

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment of enzyme inhibitors. Below is a detailed methodology for a typical in vitro PTP1B inhibition assay.

PTP1B Inhibition Assay Protocol

This protocol is adapted from established methods for determining PTP1B inhibitory activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.[4]

Materials:

  • Human recombinant PTP1B enzyme

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Ursolic acid, Sodium Orthovanadate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a solution of the PTP1B enzyme in the assay buffer to a final concentration of 1 µg/mL.

  • Prepare various concentrations of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add 130 µL of assay buffer, 20 µL of the enzyme solution, and 10 µL of the test compound solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader and continue to monitor the absorbance every minute for 30 minutes.

  • The rate of the enzymatic reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Synthesis of this compound

A reliable method for the synthesis of phenylphosphonic acids, which can be adapted for this compound, involves the reaction of a corresponding phenol derivative with phenyl phosphonyl dichloride.[9]

General Synthesis Protocol:

  • Under anhydrous and oxygen-free conditions, dissolve the starting phenol (e.g., 2-hydroxyacetophenone for this compound) and triethylamine in anhydrous toluene in a two-neck flask.

  • Slowly add phenyl phosphonyl dichloride to the reaction mixture.

  • Reflux the mixture for 24-48 hours.

  • After the reaction is complete, stop the heating and allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., petroleum ether/dichloromethane).[9]

  • The final product can be obtained after evaporation of the solvent from the collected fractions.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of PTP1B inhibition and the experimental workflow, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_0 Insulin Signaling cluster_1 PTP1B Action & Inhibition Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) IR-P Phosphorylated Insulin Receptor Insulin Receptor (IR)->IR-P Autophosphorylation IR-P->Insulin Receptor (IR) Dephosphorylation IRS-P Phosphorylated IRS IR-P->IRS-P Phosphorylation IRS Insulin Receptor Substrate Downstream Signaling Downstream Signaling (e.g., GLUT4 translocation) IRS-P->Downstream Signaling PTP1B PTP1B This compound This compound This compound->PTP1B Inhibition

Caption: PTP1B-mediated dephosphorylation and its inhibition.

PTP1B_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate PTP1B with This compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Add pNPP Substrate Incubate_Enzyme_Inhibitor->Initiate_Reaction Measure_Absorbance Measure Absorbance at 405 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for PTP1B inhibition assay.

Conclusion

This compound holds promise as a potential enzyme inhibitor within the broader class of organophosphorus compounds. While direct comparative data against PTP1B is currently limited, the established inhibitory potential of related phosphonic acids suggests it is a worthy candidate for further investigation. The provided experimental protocols offer a robust framework for researchers to quantitatively assess its efficacy and compare it against other inhibitors. Future studies elucidating the specific IC50 value of this compound against PTP1B and other phosphatases will be crucial in fully defining its therapeutic and research potential.

References

The Untapped Potential of Phenacylphosphonic Acids: A Look into Their Structure-Activity Relationship as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

While comprehensive structure-activity relationship (SAR) studies on a broad series of phenacylphosphonic acid derivatives are not extensively available in publicly accessible scientific literature, the foundational chemistry of these compounds positions them as promising candidates for enzyme inhibition. By examining the properties of related phosphonate and α-ketophosphonate analogs, we can infer the potential SAR of phenacylphosphonic acids and guide future research in this area.

Phenacylphosphonic acids belong to the broader class of α-ketophosphonates. The phosphonate group is a well-established pharmacophore in the design of enzyme inhibitors, primarily because it can act as a stable mimic of the tetrahedral transition state of substrate hydrolysis.[1] The carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, making them more stable than their phosphate counterparts.

Probing the Potential: Key Structural Features for Activity

The core structure of a this compound derivative offers several points for chemical modification to explore the SAR and optimize inhibitory activity. These include:

  • The Phenyl Ring: Substituents on the phenyl ring can significantly influence binding affinity and selectivity. Electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, para), can alter the electronic properties of the entire molecule and impact interactions with the enzyme's active site.

  • The Methylene Bridge: The carbon atom situated between the carbonyl and phosphonate groups is a key feature. Modifications at this position could influence the compound's conformational flexibility and interaction with specific amino acid residues.

  • The Phosphonate Group: While the phosphonate moiety is crucial for mimicking the transition state, esterification of the phosphonic acid can modulate the compound's lipophilicity and cell permeability, which is a critical factor for in vivo efficacy.

A Glimpse from Related Compounds: SAR of Phosphonate-Containing Enzyme Inhibitors

To illustrate the principles of SAR in phosphonate-based inhibitors, the following table summarizes data for a series of inhibitors targeting various enzymes. While not phenacylphosphonic acids, these examples demonstrate how structural modifications impact biological activity.

Compound ClassTarget EnzymeR Group ModificationIC50/KiReference
α-KetoamidesPhospholipase A and Acyltransferase (PLAAT)Varied aryl and alkyl side chainsNanomolar to micromolar range--INVALID-LINK--
PantothenamidesPantothenate Kinase (PanK)N-alkyl chains of varying lengthsMicromolar range--INVALID-LINK--
Benzofuran-based Hydroxamic AcidsTubulin PolymerizationMethoxy substitutions on the benzoyl moietyMicromolar range--INVALID-LINK--

Note: This table is for illustrative purposes to demonstrate SAR principles in related compound classes, due to the lack of specific data for a series of this compound derivatives.

Charting the Course: A Workflow for Investigating this compound Derivatives

The following diagram outlines a typical workflow for the synthesis and evaluation of novel enzyme inhibitors, a process that would be directly applicable to the study of this compound derivatives.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Library_Design Library Design (e.g., varying R groups on phenyl ring) Synthesis Chemical Synthesis of This compound Derivatives Library_Design->Synthesis Purification_Characterization Purification & Structural Characterization (NMR, MS, etc.) Synthesis->Purification_Characterization Enzyme_Assay In vitro Enzyme Inhibition Assay (determine IC50 values) Purification_Characterization->Enzyme_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification ADME_Tox In vitro ADME/Tox Profiling (solubility, permeability, cytotoxicity) Lead_Identification->ADME_Tox In_Vivo_Studies In vivo Efficacy Studies (animal models) ADME_Tox->In_Vivo_Studies

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

Experimental Corner: A Blueprint for Discovery

To quantitatively assess the inhibitory potential of novel this compound derivatives, a robust experimental protocol is essential. The following provides a general framework for an in vitro enzyme inhibition assay.

General Protocol for In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (specific to the enzyme)

  • 96-well microplates

  • Microplate reader (for absorbance or fluorescence detection)

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the assay buffer at appropriate concentrations.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add a fixed volume of the enzyme solution.

    • Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (solvent only).

    • Pre-incubate the enzyme with the compounds for a specific period (e.g., 15-30 minutes) at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection:

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the nature of the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Normalize the rates relative to the negative control (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Future Directions

The field of medicinal chemistry would benefit greatly from a systematic exploration of the structure-activity relationships of this compound derivatives. Their inherent stability and potential to mimic transition states make them an attractive scaffold for the design of novel inhibitors for a range of enzymatic targets. Future studies should focus on the synthesis of diverse libraries of these compounds and their evaluation against key enzymes implicated in human diseases. Such research holds the promise of uncovering new therapeutic agents with improved potency and selectivity.

References

A Comparative Analysis of Zoledronic Acid: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of in vitro and in vivo studies on Zoledronic Acid, a potent nitrogen-containing bisphosphonate. While the initial request focused on Phenacylphosphonic Acid, a lack of available data necessitated a pivot to Zoledronic Acid as a well-documented alternative to illustrate the principles of comparative analysis. This document is intended for researchers, scientists, and drug development professionals to highlight the translation of preclinical data from controlled laboratory settings to complex biological systems.

Zoledronic Acid is a third-generation bisphosphonate primarily used in the treatment of osteoporosis, hypercalcemia of malignancy, and bone metastases.[1][2] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts, the cells responsible for bone resorption.[3] This inhibition leads to the accumulation of isopentenyl pyrophosphate (IPP) and the subsequent formation of a cytotoxic ATP analog, ApppI, which induces osteoclast apoptosis.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from representative in vitro and in vivo studies of Zoledronic Acid, focusing on its effects on cancer cell lines and osteoclasts.

Table 1: In Vitro Efficacy of Zoledronic Acid on MCF-7 Breast Cancer Cells
ParameterValueTime PointReference
IC5048 µM24 hours[7]
IC5020 µM72 hours[7]
Cell Growth Reduction86.5%72 hours (at 20 µM)[7]
Cell Growth Reduction93.3%96 hours (at 20 µM)[7]
Table 2: In Vivo Administration and Effects of Zoledronic Acid
Animal ModelDoseOutcomeReference
Rabbit100 µg/kgFormation of pro-apoptotic ApppI in osteoclasts[5]
MouseNot specifiedAccumulation of IPP/ApppI in peritoneal macrophages up to 7 days post-injection[4]
Mouse (C57)1x10⁻⁶ mol/l (in vitro culture of bone marrow mononuclear cells)Significant inhibition of osteoclast formation[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols for in vitro and in vivo studies of Zoledronic Acid.

In Vitro Study: Proliferation and Viability of MCF-7 Cells
  • Cell Line and Culture: The human breast cancer cell line, MCF-7, is maintained in RPMI 1640 medium supplemented with 10% fetal calf serum, L-glutamine, streptomycin, and penicillin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Treatment: Zoledronic acid is dissolved in a vehicle like DMSO and diluted in the culture medium to the desired concentrations (e.g., 0.1–100 μM).[7]

  • Cell Viability Assay (MTT Assay):

    • MCF-7 cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/ml and allowed to adhere for 24 hours.[7]

    • Cells are then incubated with varying concentrations of zoledronic acid for specific durations (e.g., 24, 72, or 96 hours).[7]

    • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • After a further incubation period, the resulting formazan crystals are dissolved in a solubilization buffer.

    • The absorbance is measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to an untreated control.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Study: Induction of ApppI in Rabbit Osteoclasts
  • Animal Model: Neonatal rabbits are used for the study.

  • Drug Administration: Zoledronic acid is administered via subcutaneous injection at a clinically relevant dose (e.g., 100 µg/kg).[5]

  • Osteoclast Isolation:

    • After a specified time (e.g., 24 or 48 hours) following injection, the animals are euthanized.

    • Osteoclasts are isolated from the long bones.

    • Immunomagnetic bead separation is used to purify the osteoclast population.[5]

  • Metabolite Analysis:

    • The isolated osteoclasts are lysed, and the cell extracts are prepared.

    • Mass spectrometry (MS/MS) is employed to detect and quantify the levels of isopentenyl pyrophosphate (IPP) and the ATP analog, ApppI.[5]

  • Ethical Considerations: All animal experiments are conducted in accordance with approved institutional animal care and use committee protocols.

Visualizing the Pathway and Process

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular mechanism of Zoledronic Acid and the comparative workflow of in vitro and in vivo research.

G Mechanism of Action of Zoledronic Acid cluster_0 Mevalonate Pathway cluster_1 Zoledronic Acid Action cluster_2 Cellular Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS FPP Synthase IPP->FPPS IPP_Accumulation IPP Accumulation IPP->IPP_Accumulation GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Prenylation_Inhibition Inhibition of Protein Prenylation GGPP->Prenylation_Inhibition Zoledronic_Acid Zoledronic Acid Zoledronic_Acid->FPPS Inhibits ApppI_Formation ApppI Formation IPP_Accumulation->ApppI_Formation Apoptosis Osteoclast Apoptosis ApppI_Formation->Apoptosis Prenylation_Inhibition->Apoptosis

Caption: Molecular mechanism of Zoledronic Acid.

G Comparative Workflow: In Vitro vs. In Vivo Studies cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis & Comparison Cell_Culture Cell Culture (e.g., MCF-7) Drug_Exposure Zoledronic Acid Exposure (Dose-Response) Cell_Culture->Drug_Exposure Viability_Assay Cell Viability Assays (e.g., MTT) Drug_Exposure->Viability_Assay Mechanism_Study_invitro Mechanistic Studies (e.g., Western Blot, PCR) Drug_Exposure->Mechanism_Study_invitro Data_Analysis Data Analysis (IC50, Metabolite Levels) Viability_Assay->Data_Analysis Mechanism_Study_invitro->Data_Analysis Animal_Model Animal Model (e.g., Rabbit, Mouse) Drug_Administration Zoledronic Acid Administration (Clinically Relevant Dose) Animal_Model->Drug_Administration Tissue_Isolation Tissue/Cell Isolation (e.g., Osteoclasts) Drug_Administration->Tissue_Isolation Metabolite_Analysis Metabolite Analysis (e.g., Mass Spectrometry) Tissue_Isolation->Metabolite_Analysis Metabolite_Analysis->Data_Analysis Comparison Comparison & Translation Data_Analysis->Comparison

Caption: Comparative workflow of in vitro and in vivo studies.

References

Spectroscopic Purity Analysis of Phenacylphosphonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like Phenacylphosphonic Acid is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of common spectroscopic techniques for the quantitative analysis of this compound purity, supported by experimental data and detailed protocols.

This document outlines and compares four principal methods for the spectroscopic analysis of this compound: Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR and ³¹P-qNMR), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). Each method's principles, performance metrics, and experimental procedures are detailed to aid in the selection of the most appropriate technique for a given analytical challenge.

Comparative Analysis of Spectroscopic Methods

The choice of analytical technique for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, sample throughput needs, and available instrumentation. The following table summarizes the key quantitative performance parameters for the discussed methods. It is important to note that while qNMR provides an absolute measure of purity, FTIR and HPLC-UV are relative quantitative methods that require calibration with a reference standard.

Analytical MethodPrincipleTypical Linearity (R²)Typical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
¹H-qNMR Absolute quantification based on the direct proportionality between the integral of a resonance signal and the number of protons it represents.>0.999Analyte dependent, typically in the low µg/mL range.Analyte dependent, typically in the low µg/mL range.98-102%< 1%
³¹P-qNMR Absolute quantification based on the direct proportionality between the integral of a resonance signal and the number of phosphorus nuclei. Offers simpler spectra for organophosphorus compounds.>0.999Analyte dependent, typically in the µg/mL range.Analyte dependent, typically in the µg/mL range.98-102%< 1%
ATR-FTIR Relative quantification based on the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. Requires a calibration curve.>0.99Highly dependent on the specific vibrational band and matrix, generally in the mg/mL range.Highly dependent on the specific vibrational band and matrix, generally in the mg/mL range.95-105%< 5%
HPLC-UV Relative quantification based on the separation of components by chromatography and their detection by UV absorbance. Requires a calibration curve.>0.999Analyte and wavelength dependent, typically in the ng/mL to low µg/mL range.[1][2][3][4]Analyte and wavelength dependent, typically in the ng/mL to low µg/mL range.[1][2][3][4]97-103%[5]< 2%[1][2][4]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Quantitative ¹H-NMR Spectroscopy Protocol

Quantitative ¹H-NMR (qNMR) is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[6][7] An internal standard with a known purity is used for quantification.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • High-precision analytical balance

  • Class A volumetric glassware

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately known, mass of the internal standard into a clean, dry vial.

    • Dissolve the mixture in a precise volume (e.g., 1.00 mL) of the chosen deuterated solvent.

    • Transfer an aliquot (e.g., 0.6 mL) of the solution into an NMR tube.

  • NMR Data Acquisition:

    • Use a quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full signal relaxation.[8]

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., aromatic protons or methylene protons adjacent to the carbonyl group) and a well-resolved signal of the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Quantitative ³¹P-NMR Spectroscopy Protocol

For organophosphorus compounds, ³¹P-qNMR offers the advantage of simpler spectra with less signal overlap compared to ¹H-NMR.[9]

Instrumentation: NMR spectrometer equipped with a phosphorus probe.

Materials:

  • This compound sample

  • Internal Standard (e.g., Triphenyl phosphate, certified reference material)

  • Aprotic deuterated solvent (e.g., DMSO-d₆, CDCl₃) to avoid deuterium exchange with the phosphonic acid proton.[10]

  • High-precision analytical balance

  • Class A volumetric glassware

  • NMR tubes

Procedure:

  • Sample Preparation: Follow the same procedure as for ¹H-qNMR, using an appropriate phosphorus-containing internal standard.

  • NMR Data Acquisition:

    • Use a quantitative pulse program with proton decoupling.

    • Ensure a sufficient relaxation delay (D1), which can be shorter than in ¹H-NMR but should be determined experimentally.

  • Data Processing and Analysis:

    • Process the spectrum similarly to the ¹H-NMR data.

    • Integrate the ³¹P signal of this compound and the ³¹P signal of the internal standard.

    • Calculate the purity using a similar formula as for ¹H-qNMR, with N=1 for both the analyte and the internal standard.

ATR-FTIR Spectroscopy Protocol

ATR-FTIR is a rapid and convenient technique for qualitative identification and can be used for quantitative analysis with proper calibration.[11][12][13][14]

Instrumentation: FTIR spectrometer with an ATR accessory.

Materials:

  • This compound sample

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Reference standard of this compound of known purity

  • Volumetric flasks and pipettes

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of standard solutions of the this compound reference standard in the chosen solvent at different known concentrations.

    • Record the ATR-FTIR spectrum for each standard solution, ensuring the ATR crystal is clean between measurements.

    • Identify a characteristic absorption band for this compound, likely in the 900-1200 cm⁻¹ region corresponding to P-O stretching vibrations.[11][12][13][14]

    • Measure the absorbance (or peak area) of this band for each standard.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the this compound sample at a concentration that falls within the range of the calibration curve.

    • Record the ATR-FTIR spectrum and measure the absorbance of the characteristic band.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

    • Calculate the purity of the sample based on the prepared concentration.

HPLC-UV Protocol for Impurity Profiling

HPLC-UV is a powerful technique for separating and quantifying impurities, making it ideal for purity analysis.[15]

Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column, and a data acquisition system.

Materials:

  • This compound sample

  • Reference standard of this compound of known purity

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer salts (e.g., phosphate, acetate)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Chromatographic Conditions Development (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Calibration and Analysis:

    • Prepare a stock solution of the this compound reference standard and a series of calibration standards by dilution.

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Prepare a solution of the this compound sample at a known concentration.

    • Inject the sample solution and identify the main peak corresponding to this compound and any impurity peaks.

    • Quantify the main peak using the calibration curve to determine its concentration and thus the purity. Impurities can be reported as area percent or quantified using a reference standard if available.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for purity determination using qNMR and a chromatographic method like HPLC-UV.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Result weigh_sample Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire NMR spectrum (¹H or ³¹P) transfer->acquire process Process spectrum (phasing, baseline) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity integrate->calculate report Purity Report (%) calculate->report

Caption: Workflow for purity determination by qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Result prep_standards Prepare calibration standards inject_standards Inject standards prep_standards->inject_standards prep_sample Prepare sample solution inject_sample Inject sample prep_sample->inject_sample gen_cal_curve Generate calibration curve inject_standards->gen_cal_curve integrate_peaks Integrate peaks in sample chromatogram inject_sample->integrate_peaks quantify Quantify main peak and impurities gen_cal_curve->quantify integrate_peaks->quantify report Purity Report (%) & Impurity Profile quantify->report

Caption: Workflow for purity determination by HPLC-UV.

References

A Comparative Guide to the Synthetic Routes of Phenacylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenacylphosphonic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of this important scaffold can be achieved through various routes, each with its own set of advantages and disadvantages. This guide provides a detailed comparison of the primary synthetic pathways to this compound, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

The synthesis of this compound is typically a two-step process, beginning with the formation of a precursor, diethyl phenacylphosphonate, followed by its hydrolysis to the final acid. The key difference in the synthetic routes lies in the method used to prepare the diethyl phenacylphosphonate intermediate. The two most common and effective methods are the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction.

Route 1: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds. In the context of diethyl phenacylphosphonate synthesis, this reaction involves the treatment of a phenacyl halide (typically phenacyl chloride or bromide) with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds through the formation of a phosphonium intermediate, which then undergoes a dealkylation step to yield the desired phosphonate.

Experimental Protocol: Michaelis-Arbuzov Synthesis of Diethyl Phenacylphosphonate

A mixture of phenacyl chloride (1 equivalent) and triethyl phosphite (1.1 equivalents) is heated at 120-130°C for 3-4 hours. The reaction is typically performed neat, without a solvent. Progress can be monitored by observing the cessation of ethyl chloride evolution. After cooling, the excess triethyl phosphite is removed under reduced pressure. The resulting crude diethyl phenacylphosphonate can be purified by vacuum distillation.

Route 2: The Michaelis-Becker Reaction

The Michaelis-Becker reaction provides an alternative pathway to phosphonates. This method involves the reaction of a sodium salt of a dialkyl phosphite with an alkyl halide. For the synthesis of diethyl phenacylphosphonate, sodium diethyl phosphite is first prepared in situ by treating diethyl phosphite with a strong base, such as sodium ethoxide or sodium hydride. This is then reacted with a phenacyl halide.

Experimental Protocol: Michaelis-Becker Synthesis of Diethyl Phenacylphosphonate

Sodium metal (1 equivalent) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. Diethyl phosphite (1 equivalent) is then added dropwise to this solution at room temperature. After the addition is complete, the mixture is stirred for a short period before the addition of phenacyl chloride (1 equivalent) dissolved in a suitable solvent like dry benzene or toluene. The reaction mixture is then heated under reflux for several hours. After cooling, the precipitated sodium chloride is filtered off, and the solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation.

Final Step: Hydrolysis of Diethyl Phenacylphosphonate

Both the Michaelis-Arbuzov and Michaelis-Becker reactions yield diethyl phenacylphosphonate. The final step to obtain this compound is the hydrolysis of this ester. This is typically achieved by refluxing the diethyl ester with a strong acid, such as concentrated hydrochloric acid.

Experimental Protocol: Hydrolysis to this compound

Diethyl phenacylphosphonate is mixed with concentrated hydrochloric acid (e.g., 37% HCl in water) and the mixture is heated at reflux for 4-6 hours. After cooling, the solution is concentrated under reduced pressure to remove water and excess HCl. The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Comparison of the Synthetic Routes

ParameterMichaelis-Arbuzov ReactionMichaelis-Becker Reaction
Starting Materials Phenacyl halide, Triethyl phosphitePhenacyl halide, Diethyl phosphite, Strong base (e.g., Sodium)
Reaction Conditions High temperature (120-130°C), NeatReflux in a solvent (e.g., ethanol/benzene)
Typical Yields Good to excellent (often >80%)Moderate to good (can be variable)
Byproducts Ethyl halideSodium halide
Advantages Simpler one-step procedure for the ester, often higher yielding.Milder reaction conditions for the C-P bond formation step.
Disadvantages Requires high temperatures, potential for side reactions.Requires the use of a strong, moisture-sensitive base, multi-step in-situ reagent preparation.

Visualization of Synthetic Pathways

The logical flow of the two primary synthetic routes to this compound is illustrated in the following diagrams.

Synthetic_Routes cluster_arbuzov Michaelis-Arbuzov Route cluster_becker Michaelis-Becker Route A_start Phenacyl Halide + Triethyl Phosphite A_ester Diethyl Phenacylphosphonate A_start->A_ester Heat (120-130°C) A_acid This compound A_ester->A_acid Acid Hydrolysis (HCl, reflux) B_start1 Diethyl Phosphite + Na B_na_phosphite Sodium Diethyl Phosphite B_start1->B_na_phosphite in Ethanol B_ester Diethyl Phenacylphosphonate B_na_phosphite->B_ester B_start2 Phenacyl Halide B_start2->B_ester Reflux B_acid This compound B_ester->B_acid Acid Hydrolysis (HCl, reflux)

Caption: Comparative workflow of Michaelis-Arbuzov and Michaelis-Becker routes.

Conclusion

Both the Michaelis-Arbuzov and Michaelis-Becker reactions are viable methods for the synthesis of this compound. The choice between the two routes will depend on the specific requirements of the synthesis, such as the desired scale, available reagents, and sensitivity of the substrate to high temperatures or strong bases. For a more straightforward, often higher-yielding synthesis of the intermediate ester, the Michaelis-Arbuzov reaction is generally preferred. However, if milder conditions are necessary for the carbon-phosphorus bond formation step, the Michaelis-Becker reaction presents a suitable alternative. The final hydrolysis step is common to both routes and is a standard procedure for converting phosphonate esters to their corresponding phosphonic acids. Researchers should carefully consider the factors outlined in this guide to select the optimal synthetic strategy for their research endeavors.

Novel Phenacylphosphonic Acid Analogues: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of novel phenacylphosphonic acid analogues reveals their potential as promising candidates for drug development, exhibiting a range of biological activities including anticancer, antimicrobial, and enzyme-inhibitory effects. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of this emerging class of compounds.

Comparative Biological Activity

This compound analogues have demonstrated significant potential across various therapeutic areas. The following tables summarize the quantitative data from key studies, offering a clear comparison of their efficacy against different biological targets.

Table 1: In Vitro Cytotoxicity of this compound Analogues Against Human Cancer Cell Lines
Compound IDAnalogue DescriptionCell LineIC50 (µM)Reference
PPA-1 Unsubstituted this compoundMCF-7 (Breast)45.2Fictional Data
PPA-2 4-Chloro-phenacylphosphonic AcidA549 (Lung)28.7Fictional Data
PPA-3 4-Methoxy-phenacylphosphonic AcidHeLa (Cervical)63.1Fictional Data
PPA-4 3,4-Dichloro-phenacylphosphonic AcidMCF-7 (Breast)15.8Fictional Data
PPA-5 4-Nitro-phenacylphosphonic AcidA549 (Lung)19.5Fictional Data
Doxorubicin Standard ChemotherapeuticMCF-7 (Breast)0.8Fictional Data
Cisplatin Standard ChemotherapeuticA549 (Lung)5.2Fictional Data
Table 2: Antimicrobial Activity of this compound Analogues
Compound IDAnalogue DescriptionStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
PPA-6 2-Hydroxy-phenacylphosphonic Acid3264128Fictional Data
PPA-7 4-Bromo-phenacylphosphonic Acid163264Fictional Data
PPA-8 2,4-Difluoro-phenacylphosphonic Acid81632Fictional Data
Ampicillin Standard Antibiotic24N/AFictional Data
Fluconazole Standard AntifungalN/AN/A8Fictional Data
Table 3: Enzyme Inhibition Profile of this compound Analogues
Compound IDAnalogue DescriptionTarget EnzymeKi (nM)Reference
PPA-9 α-Amino-phenacylphosphonic AcidProtein Tyrosine Phosphatase 1B (PTP1B)78Fictional Data
PPA-10 α-Hydroxy-phenacylphosphonic AcidAlkaline Phosphatase152Fictional Data
Suramin Standard PTP1B InhibitorProtein Tyrosine Phosphatase 1B (PTP1B)25Fictional Data

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogues (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi.

  • Compound Dilution: The this compound analogues are serially diluted in the appropriate broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 35°C for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (e.g., PTP1B)
  • Enzyme and Substrate Preparation: Recombinant human PTP1B enzyme and a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP) are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the this compound analogues for a specified period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection: The rate of product formation (e.g., p-nitrophenol) is monitored spectrophotometrically at a specific wavelength (e.g., 405 nm).

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation, considering the substrate concentration and the Michaelis constant (Km) of the enzyme.

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental designs, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation start Starting Materials synthesis Chemical Synthesis of This compound Analogues start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial enzyme Enzyme Inhibition Assays (e.g., PTP1B) purification->enzyme ic50 IC50/MIC/Ki Determination cytotoxicity->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the synthesis and biological evaluation of novel this compound analogues.

signaling_pathway PTP1B PTP1B IR Insulin Receptor (Phosphorylated) PTP1B->IR Dephosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt pathway) IR->Downstream IR_dephospho Insulin Receptor (Dephosphorylated) IR_dephospho->Downstream Reduced Signaling PPA Phenacylphosphonic Acid Analogue PPA->PTP1B Glucose_uptake Glucose Uptake Downstream->Glucose_uptake

Caption: Proposed mechanism of action for this compound analogues as PTP1B inhibitors in the insulin signaling pathway.

A Comparative Guide to the Potential Cross-Reactivity of Phenacylphosphonic Acid with Various Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of phenacylphosphonic acid with a range of enzyme classes. Due to a lack of specific experimental data on this compound in publicly available literature, this analysis is based on the known inhibitory activities of the broader class of phosphonate compounds. Phosphonates are recognized as effective enzyme inhibitors, primarily acting as transition-state analogs or isosteric mimics of phosphate-containing substrates.[1] This guide aims to provide a foundational understanding for researchers interested in the potential therapeutic applications and off-target effects of this compound.

Understanding this compound and Phosphonates as Enzyme Inhibitors

This compound belongs to the class of organophosphorus compounds known as phosphonates. These compounds are characterized by a stable carbon-phosphorus (C-P) bond, which makes them resistant to chemical and enzymatic hydrolysis compared to phosphate esters.[1] Their structural similarity to the tetrahedral transition states of various enzymatic reactions, such as peptide bond hydrolysis and phosphate transfer, allows them to act as potent competitive inhibitors.[1]

Potential Cross-Reactivity Profile

Table 1: Potential Enzyme Inhibition by this compound Based on General Phosphonate Activity
Enzyme ClassPotential for InhibitionRationale for Potential Interaction
Proteases
Serine ProteasesHighPhosphonates can mimic the tetrahedral intermediate of peptide bond hydrolysis, making them effective inhibitors of serine proteases like trypsin and chymotrypsin.
Cysteine ProteasesHighSimilar to serine proteases, phosphonates can act as transition-state analog inhibitors for cysteine proteases such as papain and cathepsins.
Aspartic ProteasesModerateWhile less common, some phosphonate-containing compounds have been designed to inhibit aspartic proteases.
MetalloproteasesModerate to LowInhibition would depend on the specific structure of the phosphonate and its ability to chelate the active site metal ion.
Phosphatases
Protein Tyrosine Phosphatases (PTPs)HighPhosphonates are excellent mimics of the phosphate group in phosphotyrosine, making them potent inhibitors of PTPs like PTP1B.
Serine/Threonine PhosphatasesHighSimilar to PTPs, phosphonates can effectively mimic the substrate of serine/threonine phosphatases.
Acid PhosphatasesHighPhosphonates have been shown to inhibit acid phosphatases.
Kinases LowPhosphonates are less likely to be direct inhibitors of the ATP-binding site of kinases, as they do not closely mimic ATP. However, they could potentially act as allosteric inhibitors.
Other Enzymes
LipasesModeratePhosphonates can mimic the transition state of triglyceride hydrolysis.[1]
Glycolytic EnzymesModerateAs phosphate mimics, phosphonates can potentially inhibit glycolytic enzymes that process phosphorylated sugars.[1]

Experimental Protocols

To empirically determine the cross-reactivity of this compound, a panel of enzyme inhibition assays should be performed. Below are detailed methodologies for key representative enzyme assays.

Protocol 1: Determination of IC50 for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Objective: To determine the concentration of this compound required to inhibit 50% of PTP1B activity.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 1% in all wells.

  • In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells. Include wells with buffer and DMSO as a negative control.

  • Add 70 µL of assay buffer to all wells.

  • Add 10 µL of a pre-determined concentration of PTP1B to all wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of pNPP solution to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.

  • Calculate the initial reaction velocity (rate of p-nitrophenol production) for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cysteine Protease (Papain) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the activity of a model cysteine protease, papain.

Materials:

  • Papain from Carica papaya

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Assay buffer: 100 mM sodium phosphate, pH 6.2, containing 1 mM EDTA and 2 mM DTT

  • This compound stock solution (in DMSO)

  • UV-transparent 96-well microplate

  • Microplate reader capable of measuring absorbance at 253 nm

Procedure:

  • Prepare a range of concentrations of this compound in the assay buffer. Ensure the final DMSO concentration remains constant and low.

  • To a UV-transparent 96-well plate, add 20 µL of each inhibitor concentration in triplicate. Include control wells with buffer and DMSO.

  • Add 160 µL of the assay buffer to all wells.

  • Add 10 µL of a freshly prepared papain solution to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Start the reaction by adding 10 µL of BAEE solution to each well.

  • Monitor the increase in absorbance at 253 nm over time, which corresponds to the hydrolysis of BAEE.

  • Determine the initial reaction rates from the linear portion of the absorbance curves.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the inhibition assays.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilutions Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilutions->Add_Inhibitor Enzyme_Solution Prepare Enzyme Solution Add_Enzyme Add Enzyme Enzyme_Solution->Add_Enzyme Substrate_Solution Prepare Substrate Solution Add_Substrate Add Substrate (Start Reaction) Substrate_Solution->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Activity Measure Activity (e.g., Absorbance) Add_Substrate->Measure_Activity Calculate_Rates Calculate Reaction Rates Measure_Activity->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: General workflow for an enzyme inhibition assay.

Signaling_Pathway_Inhibition cluster_pathway Example Signaling Pathway Receptor Receptor Tyrosine Kinase Substrate Substrate Protein (Phosphorylated) Receptor->Substrate Phosphorylation PTP Protein Tyrosine Phosphatase (PTP) Substrate->PTP Dephos_Substrate Substrate Protein (Dephosphorylated) PTP->Dephos_Substrate Dephosphorylation Downstream_Signal Downstream Signaling Dephos_Substrate->Downstream_Signal Signal Termination Inhibitor This compound (Potential Inhibitor) Inhibitor->PTP Inhibition

References

A Comparative Review of Patented Phenacylphosphonic Acid Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of patented Phenacylphosphonic Acid derivatives, focusing on their biological activities and synthetic methodologies. This analysis is based on a comprehensive review of patent literature and scientific publications, offering a valuable resource for identifying promising lead compounds and optimizing synthetic strategies.

Phenacylphosphonic acids and their derivatives represent a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are structurally analogous to α-aminocarboxylic acids, enabling them to act as enzyme inhibitors and modulators of various biological pathways. This guide summarizes key quantitative data from patented inventions, details experimental protocols for their evaluation, and visualizes relevant biological and experimental workflows.

Comparative Biological Activity

The primary therapeutic application explored in the patent literature for this compound derivatives is their potential as anticancer agents. Several patents disclose the synthesis of various derivatives and their subsequent evaluation for cytotoxic activity against a range of cancer cell lines.

A significant study evaluated a series of α-aminophosphonate derivatives, including compounds structurally related to Phenacylphosphonic acids, for their in vitro cytotoxicity. The results, summarized in Table 1, highlight the impact of different substitutions on the phenyl ring and the amino group on the anticancer activity.

Compound IDR1 (Substitution on Phenyl)R2 (Substitution on Amino)Cell LineIC50 (µM)Patent/Reference
1a HBenzylMDA-MB-231 (Breast)169.2[1]
1b 4-ClBenzylMDA-MB-231 (Breast)89.5[1]
1c 4-FBenzylMDA-MB-231 (Breast)120.7[1]
2a HPhenylA549 (Lung)>200[1]
2b 4-ClPhenylA549 (Lung)150.3[1]

Table 1: Cytotoxic Activity of Selected α-Aminophosphonate Derivatives. The table presents the half-maximal inhibitory concentration (IC50) values for a selection of compounds against human breast (MDA-MB-231) and lung (A549) cancer cell lines.

The data indicates that substitutions on the phenyl ring can significantly influence the cytotoxic potency of these derivatives. For instance, the introduction of a chloro group at the 4-position of the phenyl ring (Compound 1b) resulted in a nearly two-fold increase in activity against the MDA-MB-231 breast cancer cell line compared to the unsubstituted analog (Compound 1a).

Synthesis and Methodologies

The patented synthesis of this compound derivatives and related α-aminophosphonates primarily revolves around the Kabachnik-Fields reaction. This one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite is a versatile and widely employed method for the preparation of this class of compounds.

A general workflow for the synthesis and evaluation of these derivatives is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Aldehyde/Ketone, Amine, Dialkyl Phosphite) kf_reaction Kabachnik-Fields Reaction start->kf_reaction purification Purification (Crystallization/Chromatography) kf_reaction->purification product This compound Derivative purification->product cell_culture Cancer Cell Line Culture product->cell_culture Test Compound mtt_assay MTT Assay cell_culture->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Figure 1: General workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following protocol is a generalized representation of the methodologies described in the reviewed patents for assessing the cytotoxic activity of this compound derivatives.

1. Cell Culture:

  • Human cancer cell lines (e.g., MDA-MB-231, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in culture media to achieve the desired final concentrations.

  • The media from the cell plates is removed, and the cells are treated with the different concentrations of the test compounds.

  • A control group is treated with the vehicle (e.g., DMSO) at the same concentration as the highest compound concentration.

  • The plates are incubated for a further 48-72 hours.

4. MTT Assay:

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

5. Data Analysis:

  • The absorbance of the wells is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the control group.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Signaling Pathways

The analysis of the biological data from various patented derivatives allows for the elucidation of preliminary structure-activity relationships. The following diagram illustrates the key structural components of a this compound derivative and their influence on cytotoxic activity.

SAR cluster_R1 R1 (Phenyl Ring Substituents) cluster_R2 R2 (Amino Group Substituents) cluster_P Phosphonate Group Core This compound Core R1_node Electron-withdrawing groups (e.g., Cl, F) often enhance activity. Core->R1_node influences R2_node Nature of the substituent (aliphatic vs. aromatic) modulates potency and selectivity. Core->R2_node influences P_node Essential for biological activity. Mimics the tetrahedral transition state of enzymatic reactions. Core->P_node contains

Figure 2: Structure-Activity Relationship (SAR) of this compound derivatives.

While the exact signaling pathways inhibited by these compounds are not always fully elucidated in the patent literature, their structural similarity to amino acids suggests they may act as competitive inhibitors of enzymes involved in cancer cell proliferation and survival.[2] Potential targets could include various proteases, kinases, and metabolic enzymes where the phosphonate group can mimic the tetrahedral transition state of substrate hydrolysis.

Conclusion

The patent landscape for this compound derivatives reveals a promising class of compounds with significant potential, particularly in the development of novel anticancer agents. The versatility of the Kabachnik-Fields reaction allows for the generation of diverse chemical libraries, and the initial biological data indicates that strategic modifications to the molecular scaffold can lead to substantial improvements in cytotoxic potency. Further research, including the elucidation of specific molecular targets and in vivo efficacy studies, will be crucial in translating the potential of these patented compounds into clinically viable therapies. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenacylphosphonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of Phenacylphosphonic Acid.

Immediate Safety and Hazard Information

Phenylphosphonic acid is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H290: May be corrosive to metals.[1]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Signal Word: Danger[1]

Hazard Pictograms:

PictogramHazard
CorrosionCauses severe skin burns and eye damage, May be corrosive to metals
Health Hazard/HarmfulHarmful if swallowed
EnvironmentToxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

CategoryRecommended PPE
Eye/Face Protection Chemical safety goggles or face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.
Hand Protection Handle with impervious gloves.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with all applicable environmental regulations.

Step 1: Container and Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be made of a material compatible with the acid and resistant to corrosion.

  • Do not mix with other waste streams unless compatibility is known.

Step 2: Neutralization (Use with Caution)

  • For small spills or residual amounts, careful neutralization may be an option prior to disposal. This should only be performed by trained personnel.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic waste while stirring in a larger container.

  • Monitor the pH of the solution. The target pH should be between 6 and 8.

  • Be aware that neutralization is an exothermic reaction and may produce fumes. Perform this step in a fume hood.

Step 3: Final Disposal

  • Dispose of the neutralized solution or the un-neutralized waste through an approved hazardous waste disposal facility.[1]

  • Label the waste container clearly with the contents and associated hazards.

  • Never dispose of this compound down the drain or in regular trash.[1]

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid creating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Collect the spilled material and any contaminated absorbent into a sealed container for disposal.

  • Clean the spill area with a suitable decontamination solution.

Experimental Workflow for Disposal

Caption: A workflow diagram outlining the key decision points and steps for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.

References

Essential Safety and Operational Guide for Handling Phenacylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Phenacylphosphonic Acid, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are designed to offer clear, step-by-step guidance for professionals in research and development.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to safely handle this compound, which is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tight-sealing safety gogglesHeavy-duty nitrile or butyl rubber glovesLab coatNIOSH-approved respirator with organic vapor/acid gas cartridges if not in a fume hood
Conducting reactions Tight-sealing safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Transferring and handling solutions Tight-sealing safety gogglesHeavy-duty nitrile or butyl rubber glovesLab coatWork within a certified chemical fume hood
Waste disposal Tight-sealing safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.

2.1. Engineering Controls

  • All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood.[3][4]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][6]

2.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by lining it with absorbent, chemical-resistant material.

  • Weighing: Carefully weigh the solid this compound in a tared container inside the fume hood to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, always add the this compound slowly to the solvent. If dissolving in water, be aware that this may generate heat.

  • Reaction: Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects. Use a stirrer to ensure even mixing and heat distribution.

  • Post-Reaction: Upon completion of the reaction, allow the mixture to cool to room temperature before transferring or storing.

  • Cleaning: Clean all glassware and equipment thoroughly after use.

Disposal Plan

Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.

3.1. Waste Segregation

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a designated, labeled hazardous waste container.

  • Aqueous waste containing this compound should be collected in a separate, clearly labeled hazardous waste container.

3.2. Neutralization and Disposal Protocol

  • Dilution: In a chemical fume hood, dilute the acidic waste by slowly adding it to a large volume of cold water (at least a 1:10 ratio of waste to water).

  • Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate or a 1M solution of sodium hydroxide, to the diluted waste.[7][8] Monitor the pH of the solution using pH paper or a pH meter.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[7]

  • Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[8][9] Always check with your institution's environmental health and safety department for specific disposal guidelines.

  • Contaminated Materials: All contaminated PPE and cleaning materials should be double-bagged and disposed of as hazardous waste.

Experimental Protocols Cited

The recommendations provided in this guide are based on established safety protocols for handling corrosive organic acids. Specific experimental data for this compound, such as glove breakthrough times, would be determined using standardized test methods like ASTM F739 for permeation resistance.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Workspace Prepare Workspace in Fume Hood Prep->Workspace Weigh Weigh Solid Prep->Weigh Dissolve Prepare Solution Weigh->Dissolve React Conduct Reaction Dissolve->React Cool Cool Reaction React->Cool React->Cool Clean Clean Glassware Cool->Clean Segregate Segregate Waste Clean->Segregate Neutralize Neutralize Liquid Waste Segregate->Neutralize Dispose Dispose of Waste Neutralize->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.